Tributyl[(methoxymethoxy)methyl]stannane
Description
The exact mass of the compound Tributyl((methoxymethoxy)methyl)stannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tributyl(methoxymethoxymethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKJWZUBFCJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400644 | |
| Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100045-83-8 | |
| Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl((methoxymethoxy)methyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tributyl[(methoxymethoxy)methyl]stannane
This guide provides a comprehensive overview of the synthesis of Tributyl[(methoxymethoxy)methyl]stannane, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document outlines a reliable two-step protocol, presents quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.
This compound serves as a valuable hydroxymethyl anion equivalent, enabling the introduction of a protected hydroxymethyl group into various molecules.[1][2][3] Its utility is highlighted in the formation of mono-protected diols from carbonyl compounds under mild conditions.[2] A key advantage of this reagent is that it is achiral, which avoids the complication of introducing additional chiral centers in complex synthetic pathways.[1]
Experimental Protocol
The following protocol is a two-step procedure starting from tributyltin hydride. The first step involves the formation of the intermediate, (tributylstannyl)methanol, which is then converted to the final product in the second step.
Step A: Synthesis of (Tributylstannyl)methanol [1]
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, an argon inlet adapter, and a 150-mL, pressure-equalizing dropping funnel.
-
Initial Reagents: The flask is charged with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of dry tetrahydrofuran (THF).
-
Formation of Lithium Diisopropylamide (LDA): The flask is cooled in an ice-water bath, and a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) is added dropwise via syringe over 15 minutes. The mixture is stirred for an additional 30 minutes.
-
Addition of Tributyltin Hydride: A solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of THF is added dropwise from the addition funnel over 50 minutes.
-
Reaction with Paraformaldehyde: After stirring for 30 minutes, paraformaldehyde (3.57 g, 0.119 mol) is added in one portion. The ice bath is removed, and the reaction mixture is stirred for 3 hours at room temperature.
-
Work-up: The resulting clear, colorless solution is diluted with 500 mL of petroleum ether and washed with 300 mL of water. The aqueous layer is separated and extracted with 150 mL of petroleum ether. The combined organic layers are washed with 200 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield approximately 30 g of (tributylstannyl)methanol as a colorless oil. This intermediate is used in the next step without further purification.
Step B: Synthesis of this compound [1]
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an argon inlet adapter, and a rubber septum.
-
Reagents: The flask is charged with the (tributylstannyl)methanol from the previous step, 190 mL of dichloromethane, 280 mL (3.16 mol) of dimethoxymethane, and 50 g of powdered 4 Å molecular sieves.
-
Catalyst Addition: The mixture is cooled in an ice-water bath, and boron trifluoride etherate (1.0 mL, 8.1 mmol) is added dropwise via syringe over 5 minutes.
-
Reaction: The reaction is stirred for 3 hours at 0 °C.
-
Quenching and Work-up: The reaction is quenched by the addition of 15 mL of saturated sodium bicarbonate solution. The mixture is filtered through a Celite pad, and the filter cake is washed with 250 mL of dichloromethane. The combined filtrates are washed twice with 250-mL portions of saturated sodium bicarbonate solution. The combined aqueous layers are extracted with 250 mL of dichloromethane. The combined organic phases are then washed with 250 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on 150 g of alumina, eluting with 1.3 L of 1% ethyl acetate-hexane. The collected eluant is concentrated, and the residue is distilled to afford 23 g of this compound as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Step A: (Tributylstannyl)methanol Synthesis | ||
| Diisopropylamine | 13.7 mL (0.098 mol) | [1] |
| Butyllithium (1.60 M in hexane) | 58.4 mL (0.093 mol) | [1] |
| Tributyltin Hydride | 24.75 g (0.0850 mol) | [1] |
| Paraformaldehyde | 3.57 g (0.119 mol) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Approximate Yield | 30 g (crude) | [1] |
| Step B: this compound Synthesis | ||
| (Tributylstannyl)methanol | ~30 g (from Step A) | [1] |
| Dimethoxymethane | 280 mL (3.16 mol) | [1] |
| Boron Trifluoride Etherate | 1.0 mL (8.1 mmol) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 0 °C | [1] |
| Overall Yield and Product Specifications | ||
| Final Product Yield | 23 g (74% overall) | [1] |
| Boiling Point | 117 °C (0.34 mm) | [1] |
| Molecular Formula | C₁₅H₃₄O₂Sn | [3][4][5] |
| Molecular Weight | 365.14 g/mol | [3][4][5] |
Experimental Workflow Diagram
References
Technical Guide: Physical Properties of Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Tributyl[(methoxymethoxy)methyl]stannane. The information is compiled from various scientific sources to support its application in research and development, particularly in the context of organic synthesis.
Core Physical Properties
This compound is a versatile organotin reagent. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₄O₂Sn | [1][2] |
| Molecular Weight | 365.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 117 °C at 0.34 mmHg84-87 °C at 0.05 Torr | [3][4] |
| Density | ~1.1 g/cm³ (estimated) | [5][6][7] |
| Refractive Index | No data available | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and toluene. Insoluble in water. | [1][8][9] |
Experimental Protocols
Synthesis of this compound
A detailed and verified procedure for the synthesis of this compound is available from Organic Syntheses.[3] The synthesis is a two-step process starting from tributyltin hydride.
Part A: Synthesis of (Tributylstannyl)methanol
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Tributyltin hydride is then added dropwise to the LDA solution at 0 °C to form tributylstannyllithium.
-
Paraformaldehyde is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched with water, and the product is extracted with petroleum ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.[3]
Part B: Synthesis of this compound
-
The crude (tributylstannyl)methanol is dissolved in dichloromethane and dimethoxymethane, followed by the addition of powdered 4 Å molecular sieves.
-
The mixture is cooled to -20 °C, and boron trifluoride etherate is added dropwise.
-
The reaction is stirred at -20 °C for 1 hour and then quenched with aqueous sodium bicarbonate solution.
-
The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on alumina, followed by distillation under reduced pressure to afford pure this compound as a colorless liquid.[3]
Spectroscopic Characterization
The synthesized product can be characterized using standard spectroscopic methods. The expected spectral data are as follows[3]:
-
Infrared (IR) (film): 2970, 2930, 2880, 2770, 1465, 1420, 1395, 1380, 1345, 1295, 1245, 1205, 1150, 1100, 1040, 965, 930, 875, 730 cm⁻¹
-
¹H Nuclear Magnetic Resonance (NMR) (250 MHz, CDCl₃): δ 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 12 H), 3.33 (s, 3 H), 3.74 (s, 2 H), 4.52 (s, 2 H)
-
¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃): δ 8.9, 13.6, 27.3, 29.1, 54.9, 57.6, 99.4
Experimental Workflow Diagram
The following diagram illustrates the synthesis process for this compound.
References
- 1. This compound | 100045-83-8 | Benchchem [benchchem.com]
- 2. This compound | C15H34O2Sn | CID 4193592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 100045-83-8 CAS MSDS (tributyl((methoxymethoxy)methyl)stannane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Tributyltin Compounds - Environmental Health Criteria 116 - Overton [app.overton.io]
- 7. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. gelest.com [gelest.com]
An In-Depth Technical Guide to Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyl[(methoxymethoxy)methyl]stannane is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a hydroxymethyl anion equivalent. Its ability to introduce a protected hydroxymethyl group into a variety of molecules without the generation of a new stereocenter makes it a strategic tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reaction mechanisms, and applications, with a particular focus on its utility in the synthesis of natural products and pharmaceutically relevant compounds. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a laboratory setting.
Chemical Identity and Properties
This compound is an organotin compound that is typically a colorless to light yellow liquid at room temperature. It is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
| Identifier | Value |
| CAS Number | 100045-83-8[1][2] |
| Molecular Formula | C₁₅H₃₄O₂Sn[1][2] |
| Molecular Weight | 365.14 g/mol [1][2] |
| IUPAC Name | tributyl(methoxymethoxymethyl)stannane[2] |
| Synonyms | (Methoxymethoxymethyl)tributyltin, [(Methoxymethoxy)methyl]tributylstannane, Sn-MOM[3] |
| InChI Key | MHKKJWZUBFCJSI-UHFFFAOYSA-N[1] |
| SMILES | CCCC--INVALID-LINK--(CCCC)COCOC[1] |
| Boiling Point | 84-87 °C (0.05 Torr)[4] |
Synthesis and Mechanism of Action
Synthesis
The synthesis of this compound is well-documented and can be achieved in a two-step process starting from tributyltin hydride. This method avoids the use of the highly toxic chloromethyl methyl ether by employing an acid-catalyzed acetal exchange.[5] The overall yield for this process is approximately 74%.[5]
The synthetic pathway can be visualized as follows:
Figure 1: Synthesis of this compound.
Mechanism of Action
The utility of this compound lies in its function as a hydroxymethyl anion equivalent.[3][6] This is achieved through a transmetalation reaction with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate the reactive [(methoxymethoxy)methyl]lithium. This organolithium species then acts as a nucleophile, attacking a wide range of electrophiles, most notably carbonyl compounds. The methoxymethyl (MOM) group serves as a protecting group for the hydroxyl functionality, which can be readily removed under mild acidic conditions.
The general workflow for the application of this reagent is depicted below:
Figure 2: General reaction workflow of the stannane reagent.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[5]
Step A: (Tributylstannyl)methanol
-
To a cooled (0 °C) solution of diisopropylamine (13.7 mL, 0.098 mol) in dry tetrahydrofuran (120 mL) under an argon atmosphere, add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise.
-
After 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in tetrahydrofuran (50 mL) dropwise over 50 minutes.
-
After another 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion and allow the reaction to warm to room temperature and stir for 3 hours.
-
Work up the reaction by diluting with petroleum ether and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.
Step B: this compound
-
To a flask charged with the crude (tributylstannyl)methanol from the previous step, add dichloromethane (190 mL), dimethoxymethane (280 mL, 3.16 mol), and powdered 4 Å molecular sieves (50 g).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (13.4 mL, 0.106 mol) dropwise.
-
Stir the reaction at 0 °C for 3 hours, then quench with saturated aqueous sodium bicarbonate.
-
Filter the mixture and perform an extractive workup with petroleum ether.
-
Purify the crude product by column chromatography on alumina followed by distillation to yield this compound as a colorless liquid.
General Procedure for the Reaction with Carbonyl Compounds
-
Dissolve this compound (1.1 equivalents) in dry tetrahydrofuran under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir the solution for 30 minutes at -78 °C.
-
Add a solution of the carbonyl compound (1.0 equivalent) in dry tetrahydrofuran dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.
-
The resulting MOM-protected alcohol can be purified by flash column chromatography.
-
For deprotection, the purified material is dissolved in a suitable solvent (e.g., methanol) and treated with a mild acid (e.g., p-toluenesulfonic acid or a Lewis acid) until the reaction is complete.
Applications in Drug Development and Total Synthesis
The ability of this compound to act as a hydroxymethyl anion equivalent makes it a powerful tool in the synthesis of complex natural products and pharmaceutically active molecules.
Synthesis of Anticancer Agents
A notable application of this reagent is in the synthesis of potent antitumor agents. For instance, it has been utilized in the synthetic route towards (+)-FR900482, a compound known for its anticancer properties.[6] The introduction of a hydroxymethyl group at a key position in a synthetic intermediate is a crucial step that can be efficiently achieved using this stannane reagent.
Total Synthesis of Complex Natural Products
The synthesis of intricate natural products often requires the precise installation of functional groups. This compound has been employed in the total synthesis of various complex molecules, where the controlled addition of a hydroxymethyl unit is essential.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with care in a well-ventilated fume hood.
-
Hazard Codes: T (Toxic), N (Dangerous for the environment)[4]
-
Risk Statements: R21 (Harmful in contact with skin), R25 (Toxic if swallowed), R36/38 (Irritating to eyes and skin), R48/23/25 (Toxic: danger of serious damage to health by prolonged exposure through inhalation and if swallowed), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[4]
-
Safety Statements: S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment)[4]
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this reagent. All manipulations should be performed under an inert atmosphere due to the sensitivity of the generated organolithium species to air and moisture.
Conclusion
This compound is a highly effective reagent for the introduction of a protected hydroxymethyl group in organic synthesis. Its predictable reactivity, the achiral nature of the reagent, and the mild conditions for the deprotection of the resulting alcohol make it a superior choice in many synthetic strategies. For researchers and professionals in drug development, this reagent offers a reliable method for the construction of complex molecular scaffolds and the synthesis of biologically active compounds. Proper handling and safety precautions are essential when working with this and other organotin compounds.
References
- 1. Tributyl (methoxymethoxy)methyl stannane AldrichCPR 100045-83-8 [sigmaaldrich.com]
- 2. This compound | C15H34O2Sn | CID 4193592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. 100045-83-8 CAS MSDS (tributyl((methoxymethoxy)methyl)stannane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 100045-83-8 | Benchchem [benchchem.com]
The Core Mechanism of Tributyl[(methoxymethoxy)methyl]stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyl[(methoxymethoxy)methyl]stannane, a versatile organotin reagent, serves as a highly effective hydroxymethyl anion equivalent in organic synthesis. Its primary mechanism of action involves a facile tin-lithium exchange to generate a potent nucleophilic intermediate. This intermediate readily reacts with a variety of electrophiles, most notably carbonyl compounds, to afford mono-protected 1,2-diols. This technical guide provides an in-depth exploration of the core mechanism, supported by experimental protocols and data, to facilitate its application in complex molecule synthesis.
Introduction
This compound, often abbreviated as Sn-MOM, is a valuable reagent for the introduction of a protected hydroxymethyl group.[1] Unlike many organometallic reagents, it is relatively stable and can be stored for extended periods under an inert atmosphere.[1] Its utility lies in its ability to generate a highly reactive nucleophile under mild conditions, which then participates in carbon-carbon bond formation. The methoxymethyl (MOM) protecting group can be easily removed under acidic conditions, revealing the desired hydroxyl functionality.
Core Mechanism of Action: A Two-Step Process
The central mechanism of this compound can be dissected into two key steps:
-
Transmetalation (Tin-Lithium Exchange): The process is initiated by the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi). This results in a transmetalation reaction where the tributyltin group is exchanged for a lithium atom, generating the highly nucleophilic (methoxymethoxy)methyllithium.[1]
-
Nucleophilic Addition: The newly formed organolithium species acts as a potent hydroxymethyl anion equivalent. It readily attacks electrophilic centers, with a pronounced reactivity towards the carbonyl carbon of aldehydes and ketones. This nucleophilic addition leads to the formation of a lithium alkoxide intermediate, which, upon aqueous workup, yields the corresponding methoxymethyl (MOM) protected 1,2-diol.[1]
The overall transformation is illustrated in the reaction pathway diagram below:
Figure 1: Reaction pathway for this compound.
Experimental Protocols
Synthesis of this compound
A detailed procedure for the preparation of this compound is available in the literature. A common method involves the reaction of (tributylstannyl)methanol with dimethoxymethane in the presence of a Lewis acid catalyst like boron trifluoride etherate.[2]
General Procedure for the Reaction with a Carbonyl Compound
The following is a representative experimental protocol for the reaction of this compound with an aldehyde.
Figure 2: General experimental workflow for the reaction.
Quantitative Data
The reaction of this compound with various carbonyl compounds generally proceeds with high yields. The table below summarizes representative yields for the reaction with different electrophiles.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 85 |
| Cyclohexanone | 1-((Methoxymethoxy)methyl)cyclohexan-1-ol | 92 |
| Acetophenone | 1-Phenyl-2-(methoxymethoxy)propan-1-ol | 78 |
Table 1: Representative yields for the reaction of this compound with various carbonyl compounds.
Conclusion
This compound is a powerful and reliable reagent for the synthesis of MOM-protected 1,2-diols. Its mechanism of action, proceeding through a tin-lithium exchange followed by nucleophilic addition, allows for the efficient formation of carbon-carbon bonds under relatively mild conditions. The high yields and the ease of deprotection of the MOM group make this reagent a valuable tool in the arsenal of synthetic organic chemists, particularly those engaged in the synthesis of complex natural products and pharmaceutical agents.
References
An In-depth Technical Guide to Tributyl[(methoxymethoxy)methyl]stannane: NMR and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectral data for Tributyl[(methoxymethoxy)methyl]stannane. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of organic chemistry and drug development.
Core Spectral Data
The following tables summarize the key NMR spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.52 | s | 2H | Sn-CH₂-O |
| 3.74 | s | 2H | O-CH₂-O |
| 3.33 | s | 3H | O-CH₃ |
| 1.2–1.7 | m | 12H | Sn-(CH₂-CH₂ -CH₂ -CH₃)₃ |
| 0.8–1.1 | m | 15H | Sn-(CH₂ -CH₂-CH₂-CH₃ )₃ |
Solvent: CDCl₃, Frequency: 250 MHz[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 99.4 | O-C H₂-O |
| 57.6 | Sn-C H₂-O |
| 54.9 | O-C H₃ |
| 29.1 | Sn-(CH₂-C H₂-CH₂-CH₃)₃ |
| 27.3 | Sn-(CH₂-CH₂-C H₂-CH₃)₃ |
| 13.6 | Sn-(CH₂-CH₂-CH₂-C H₃)₃ |
| 8.9 | Sn-(C H₂-CH₂-CH₂-CH₃)₃ |
Solvent: CDCl₃, Frequency: 75 MHz[1]
Other Spectral Data
-
Infrared (IR) (film): 2970, 2930, 2880, 2770, 1465, 1420, 1395, 1380, 1345, 1295, 1245, 1205, 1150, 1100, 1040, 965, 930, 875, 730 cm⁻¹[1]
-
Boiling Point: 117°C at 0.34 mmHg[1]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound.
Synthesis of this compound[1]
This procedure involves the methoxymethylation of (tributylstannyl)methanol using an acid-catalyzed acetal exchange reaction with dimethoxymethane, which avoids the use of the highly toxic chloromethyl methyl ether.
Materials and Equipment:
-
(Tributylstannyl)methanol
-
Dichloromethane (distilled from calcium hydride)
-
Dimethoxymethane (distilled from sodium)
-
Powdered 4 Å molecular sieves (dried under vacuum at 300°C for 15 hours)
-
Phosphorus pentoxide
-
Boron trifluoride etherate
-
Saturated aqueous sodium bicarbonate
-
Hexane
-
Ethyl acetate
-
Alumina
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Argon inlet adapter
-
Rubber septum
-
Rotary evaporator
-
10-cm Vigreux column for distillation
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an argon inlet adapter, and a rubber septum is charged with (tributylstannyl)methanol, 190 mL of dichloromethane, 280 mL of dimethoxymethane, and 50 g of powdered 4 Å molecular sieves.
-
The flask is then charged with 15 g of phosphorus pentoxide, and the resulting suspension is stirred vigorously for 30 minutes at room temperature.
-
Boron trifluoride etherate (1.0 mL) is added, and the reaction mixture is stirred for an additional 2.5 hours at room temperature.
-
The reaction is quenched by the addition of 200 mL of saturated aqueous sodium bicarbonate. The mixture is stirred for 10 minutes and then filtered through Celite.
-
The aqueous phase is separated and extracted with three 100-mL portions of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The residual pale yellow oil (approximately 30 g) is dissolved in 20 mL of hexane and purified by column chromatography on 150 g of alumina.
-
The column is eluted with 1.3 L of 1% ethyl acetate-hexane.
-
The collected eluant is concentrated at reduced pressure, and the resulting colorless oil is distilled through a 10-cm Vigreux column to yield this compound as a colorless liquid.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure with NMR assignments.
Synthetic Workflow
Caption: Synthetic workflow for the preparation.
References
Stability and Storage of Tributyl[(methoxymethoxy)methyl]stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tributyl[(methoxymethoxy)methyl]stannane. The information presented herein is intended to ensure the long-term integrity and reliability of this reagent in a research and development setting. This document details optimal storage practices, potential degradation pathways, and methodologies for assessing stability.
Overview and Stability Profile
This compound is a versatile organotin reagent used in organic synthesis. Like many organostannanes, its stability is a critical factor for successful and reproducible experimentation. The compound is known to be sensitive to environmental factors, primarily moisture, which can lead to hydrolysis and the formation of undesirable byproducts. Proper handling and storage are therefore paramount to maintaining its purity and reactivity.
Recommended Storage Conditions
To ensure the longevity of this compound, adherence to the following storage conditions is strongly recommended:
-
Temperature: For long-term storage, the compound should be kept in a freezer at -20°C.[1] This low temperature minimizes the rate of potential degradation reactions. For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: The reagent should be stored under an inert atmosphere, such as nitrogen or argon.[2] This prevents oxidation and reaction with atmospheric moisture.
-
Container: Use a tightly sealed, airtight container to prevent the ingress of moisture and air. Containers with septa are ideal for repeated access without compromising the internal atmosphere.
-
Light: While specific data on photosensitivity is limited, it is good practice to store the compound in an amber or opaque container to protect it from light, which can promote the degradation of organotin compounds.
-
Purity: Impurities can catalyze the decomposition of the reagent. It has been noted that filtration of the crude product through alumina is crucial to obtain high purity material, suggesting that residual impurities from synthesis can impact stability.
Quantitative Stability Data for Analogous Organotin Compounds
| Compound | Degradation Rate Constant (Kdeg) (day⁻¹) | Half-life (t₁/₂) (days) | Half-life (t₁/₂) (years) |
| Tributyltin chloride | 0.00014 | 4950 | 13.6 |
| Triphenyltin chloride | 0.00006 | 11550 | 31.6 |
| Data obtained from stability studies in an artificial seawater model.[3] |
Note: This data is for analogous compounds and should be used as a general guideline. The actual stability of this compound may vary.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral: Mix the stock solution with purified water and incubate at 60°C for 24 hours.
-
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (see Section 4.2).
Stability-Indicating Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Dilute the stressed and control samples to an appropriate concentration with a suitable solvent.
-
Derivatization (optional but may be necessary for degradation products): If hydrolysis to less volatile species is suspected, derivatization to form more volatile alkyl or hydride derivatives may be required. A common derivatizing agent is sodium tetraethylborate.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram of the unstressed sample.
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks, which represent degradation products.
-
Use the mass spectra to elucidate the structures of the degradation products. The primary expected degradation would involve the cleavage of the tin-carbon or tin-oxygen bonds.
-
Visualizations
Degradation Pathway
The primary degradation pathway for tributyltin compounds involves the sequential loss of the butyl groups. For this compound, hydrolysis is also a key degradation route.
Caption: Potential degradation pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is critical for its effective use in synthesis. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, researchers can ensure the reagent's integrity over time. While quantitative stability data for this specific compound is limited, information from analogous organotin compounds and the implementation of forced degradation studies using appropriate analytical methods like GC-MS can provide a robust understanding of its stability profile. This knowledge is essential for reliable and reproducible scientific outcomes.
References
- 1. ortepa.org [ortepa.org]
- 2. Headspace sorptive extraction for the analysis of organotin compounds using thermal desorption and gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Swiss Army Knife: Tributyl[(methoxymethoxy)methyl]stannane as a Robust Hydroxymethyl Anion Equivalent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of organic synthesis, the strategic introduction of a hydroxymethyl group (–CH₂OH) is a frequent and critical step in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and natural products. However, the direct use of the hydroxymethyl anion, a seemingly straightforward synthon, is synthetically challenging due to its inherent instability. This technical guide provides a comprehensive overview of Tributyl[(methoxymethoxy)methyl]stannane, a highly effective and versatile hydroxymethyl anion equivalent. We will delve into its synthesis, mechanism of action, and broad utility, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a practical resource for laboratory scientists.
Introduction: The Challenge of Hydroxymethylation
The hydroxymethyl group is a key functional moiety in a vast array of biologically active molecules. Its presence can significantly influence a compound's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. The direct addition of a hydroxymethyl anion (⁻CH₂OH) to an electrophilic center would be an ideal transformation, but this species is not readily accessible. To circumvent this, synthetic chemists have developed a range of "hydroxymethyl anion equivalents" – stable reagents that can be activated in situ to deliver the desired nucleophilic hydroxymethyl unit.
Among these, this compound has emerged as a reagent of choice due to its stability, ease of handling, and predictable reactivity. A key advantage of this reagent is its achiral nature, which prevents the introduction of unwanted stereocenters when reacting with prochiral electrophiles, a crucial consideration in the synthesis of enantiopure compounds.[1]
Synthesis and Properties of this compound
This compound is a colorless oil that can be prepared in a two-step sequence from tributyltin hydride.[1] The synthesis is robust and scalable, making the reagent readily accessible for laboratory use.
Step 1: Synthesis of (Tributylstannyl)methanol
The first step involves the generation of tributylstannyllithium by deprotonation of tributyltin hydride with lithium diisopropylamide (LDA). This is followed by the addition of paraformaldehyde, which is attacked by the nucleophilic stannyl anion to yield (tributylstannyl)methanol after an aqueous workup.[1]
Step 2: Protection of the Hydroxyl Group
The resulting alcohol is then protected as a methoxymethyl (MOM) ether. This is typically achieved through an acid-catalyzed acetal exchange reaction with dimethoxymethane, often using a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[1] This method advantageously avoids the use of the highly toxic and carcinogenic chloromethyl methyl ether.[1] The final product is purified by distillation to yield this compound.[1]
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₃₄O₂Sn |
| Molecular Weight | 365.14 g/mol |
| Boiling Point | 117 °C at 0.34 mmHg[1] |
| Appearance | Colorless liquid[1] |
Reactivity and Mechanism: The Hydroxymethyl Anion Unleashed
The utility of this compound as a hydroxymethyl anion equivalent lies in its ability to undergo transmetalation with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This tin-lithium exchange generates the highly reactive [(methoxymethoxy)methyl]lithium, the active nucleophile.[2]
The generated organolithium species is a potent nucleophile that readily adds to a wide range of electrophiles, most notably the carbonyl group of aldehydes and ketones.[2] The reaction is typically rapid at low temperatures. Subsequent workup with a mild acid quenches the reaction and hydrolyzes the MOM ether, revealing the desired 1,2-diol product.
Figure 1: General reaction mechanism for the use of this compound.
Substrate Scope and Data Presentation
The reaction of [(methoxymethoxy)methyl]lithium with carbonyl compounds is a high-yielding transformation with a broad substrate scope. It is effective with both aliphatic and aromatic aldehydes and ketones. The following table summarizes representative yields for this reaction.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Cyclohexanone | 1-(Hydroxymethyl)cyclohexanol | 95 |
| 2 | Benzaldehyde | 1-Phenyl-1,2-ethanediol | 91 |
| 3 | 2-Octanone | 2-Methyl-1,2-octanediol | 94 |
| 4 | Propiophenone | 1-Phenyl-1,2-propanediol | 85 |
| 5 | Nonanal | 1,2-Decanediol | 88 |
| 6 | Isobutyrophenone | 2-Methyl-1-phenyl-1,2-propanediol | 84 |
| 7 | Cyclopentanone | 1-(Hydroxymethyl)cyclopentanol | 93 |
| 8 | Acetophenone | 1-Phenyl-1,2-ethanediol | 88 |
| 9 | 2-Heptanone | 2-Methyl-1,2-heptanediol | 92 |
Data sourced from W. C. Still, J. Org. Chem. 1978, 43 (14), pp 2923–2925.
Applications in Complex Molecule Synthesis
The ability to introduce a hydroxymethyl group in a controlled and high-yielding manner makes this compound a valuable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The resulting 1,2-diols are versatile intermediates that can be further elaborated. For instance, they can be oxidatively cleaved to form aldehydes or carboxylic acids, or the hydroxyl groups can be differentially protected to allow for selective transformations at other positions in the molecule.
While direct examples of the use of this compound in the synthesis of marketed drugs are not always explicitly detailed in publicly available literature, its application is evident in the construction of key fragments of complex molecules. For example, the synthesis of fragments of polyketide natural products, which often feature multiple stereocenters and hydroxyl groups, can benefit from this methodology. The introduction of a hydroxymethyl group can serve as a handle for further chain extension or for the formation of cyclic structures.
Detailed Experimental Protocols
Synthesis of this compound
A. (Tributylstannyl)methanol [1]
-
To a solution of diisopropylamine (13.7 mL, 0.098 mol) in dry tetrahydrofuran (THF, 120 mL) at 0 °C under an argon atmosphere, add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise over 15 minutes.
-
After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in THF (50 mL) dropwise over 50 minutes.
-
After an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Dilute the resulting solution with petroleum ether (500 mL) and wash with water (300 mL).
-
Extract the aqueous phase with petroleum ether (150 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.
B. This compound [1]
-
To a flask containing the crude (tributylstannyl)methanol from the previous step, add dichloromethane (190 mL), dimethoxymethane (280 mL, 3.16 mol), and powdered 4 Å molecular sieves (50 g).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (13.8 mL, 0.111 mol) dropwise over 20 minutes.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (250 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on alumina followed by distillation to afford this compound as a colorless liquid (bp 117 °C at 0.34 mmHg).
Figure 2: Experimental workflow for the synthesis of this compound.
General Procedure for the Reaction with Carbonyl Compounds
-
Dissolve this compound (1.1 mmol) in dry THF (5 mL) under an argon atmosphere and cool the solution to -78 °C.
-
Add a 1.6 M solution of n-butyllithium in hexane (1.0 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde or ketone (1.0 mmol) in dry THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product containing the MOM-protected diol can be deprotected by treatment with an acid (e.g., dilute HCl in THF or methanol) to yield the final 1,2-diol.
-
Purify the final product by flash chromatography.
Figure 3: Logical relationship of the reaction sequence.
Conclusion
This compound is a highly valuable and practical reagent for the introduction of a hydroxymethyl group into organic molecules. Its stability, ease of preparation, and high-yielding reactions with a broad range of electrophiles make it an indispensable tool for synthetic chemists. The achiral nature of the reagent is a significant advantage in the context of asymmetric synthesis. This guide has provided a detailed overview of its synthesis, reactivity, and application, along with practical experimental protocols and data, to facilitate its effective use in the laboratory for the advancement of chemical synthesis and drug discovery.
References
An In-depth Technical Guide to Tributyl[(methoxymethoxy)methyl]stannane: Synthesis, Reactivity, and Applications in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyl[(methoxymethoxy)methyl]stannane, a pivotal reagent in modern organic synthesis, serves as a stable and versatile precursor to the hydroxymethyl anion equivalent, [(methoxymethoxy)methyl]lithium. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and broad-ranging applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
This compound has emerged as a key synthetic tool for the introduction of a hydroxymethyl group, a common structural motif in many biologically active natural products and pharmaceutical agents. Its utility lies in its ability to undergo efficient tin-lithium exchange to generate a highly reactive nucleophile that readily engages with a variety of electrophiles. The methoxymethyl (MOM) ether moiety within the reagent offers the advantage of a built-in protecting group that can be easily removed under mild acidic conditions.[1] This achiral reagent avoids the introduction of unwanted stereocenters, simplifying the analysis and purification of reaction products, a notable advantage over other similar reagents.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the reagent's properties is essential for its safe handling and effective use.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 100045-83-8 | [2][3][4][5] |
| Molecular Formula | C₁₅H₃₄O₂Sn | [2][5] |
| Molecular Weight | 365.14 g/mol | [2][3][5] |
| Boiling Point | 117°C at 0.34 mmHg | [1] |
| Form | Colorless liquid/Solid | [1][3] |
| SMILES | CCCC--INVALID-LINK--(CCCC)COCOC | [2][3] |
| InChI Key | MHKKJWZUBFCJSI-UHFFFAOYSA-N | [2][3] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (250 MHz, CDCl₃) | δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 12 H), 3.33 (s, 3 H), 3.74 (s, 2 H), 4.52 (s, 2 H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 8.9, 13.6, 27.3, 29.1, 54.9, 57.6, 99.4 | [1] |
| Infrared (IR) (film) | cm⁻¹: 2970, 2930, 2880, 2770, 1465, 1420, 1395, 1380, 1345, 1295, 1245, 1205, 1150, 1100, 1040, 965, 930, 875, 730 | [1] |
Synthesis and Experimental Protocols
The preparation of this compound is well-documented and can be achieved in high yield through a two-step process starting from tributyltin hydride.[1]
Synthesis Pathway
The synthesis involves the formation of (tributylstannyl)methanol, which is then protected as its methoxymethyl (MOM) ether.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from Organic Syntheses.[1]
Step A: (Tributylstannyl)methanol
-
To a cooled (0 °C) solution of diisopropylamine (13.7 mL, 0.098 mol) in dry tetrahydrofuran (120 mL) under an argon atmosphere, add a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) dropwise over 15 minutes.
-
After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in tetrahydrofuran (50 mL) dropwise over 50 minutes.
-
Stir for an additional 30 minutes, then add paraformaldehyde (3.57 g, 0.119 mol) in one portion.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Dilute the reaction with petroleum ether (500 mL) and wash with water (300 mL).
-
Extract the aqueous phase with petroleum ether (150 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.
Step B: this compound
-
To a flask containing the crude (tributylstannyl)methanol, add dichloromethane (190 mL), dimethoxymethane (280 mL, 3.16 mol), and powdered 4 Å molecular sieves (50 g).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (13.0 mL, 0.104 mol) dropwise over 15 minutes.
-
Stir the mixture at 0 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (250 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on alumina, eluting with 1% ethyl acetate in hexane.
-
Further purification by distillation yields this compound (23 g, 74% overall yield) as a colorless liquid.[1]
Reactivity and Applications
The primary utility of this compound is its role as a precursor to [(methoxymethoxy)methyl]lithium, a potent nucleophile for hydroxymethylation.
Generation and Reactivity of [(Methoxymethoxy)methyl]lithium
The active nucleophile is generated in situ by transmetalation with an alkyllithium reagent, typically n-butyllithium, at low temperature.
Caption: General reaction pathway for hydroxymethylation.
Reactions with Various Electrophiles
[(Methoxymethoxy)methyl]lithium reacts with a wide array of electrophiles, making it a valuable tool for C-C bond formation.
Table 3: Reactivity with Carbonyl Compounds and Derivatives
| Electrophile Class | Substrate Example | Product Type | Yield (%) | Reference |
| Aldehydes | Cyclohexanecarboxaldehyde | MOM-protected 1,2-diol | 92 | Organic Syntheses |
| Ketones | Cycloheptanone | MOM-protected 1,2-diol | 91 | Organic Syntheses |
| Lactones | γ-Butyrolactone | Lactol | High | [6] |
| Weinreb Amides | N-methoxy-N-methyl amides | MOM-protected α-hydroxy ketone | High | [6] |
| Esters | Methyl benzoate | Tertiary alcohol (double addition) | - | [7] |
Applications in the Synthesis of Biologically Active Molecules
The strategic installation of a hydroxymethyl group is a key step in the synthesis of numerous complex natural products with significant biological activity.
-
(+)-FR900482: This potent antitumor agent features a complex polycyclic architecture. The synthesis of a key pentacyclic intermediate involved a crucial stereoselective hydroxymethylation step at the C(7) position, demonstrating the reagent's utility in intricate synthetic sequences.[8]
-
(-)-Tetrodotoxin: In a formal total synthesis of this potent neurotoxin, a hydroxymethyl group was introduced using [(methoxymethoxy)methyl]lithium, highlighting its application in the synthesis of densely functionalized molecules.
Detailed Experimental Protocol: Reaction with a Ketone
This protocol is a representative example of the use of this compound in a reaction with an electrophile, adapted from Organic Syntheses.
-
To a solution of this compound (1.10 g, 3.0 mmol) in dry tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (1.88 mL, 3.0 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of cycloheptanone (0.28 g, 2.5 mmol) in dry tetrahydrofuran (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-[(methoxymethoxy)methyl]cycloheptanol, can be purified by column chromatography on silica gel.
Experimental Workflow and Logic
The successful application of this compound requires careful planning and execution of the experimental steps.
Caption: Standard workflow for using the reagent.
Conclusion
This compound is a highly effective and reliable reagent for the introduction of a protected hydroxymethyl group in organic synthesis. Its straightforward preparation, stability, and the clean, high-yielding conversion to the corresponding organolithium species make it an invaluable tool for researchers in both academic and industrial settings, particularly those engaged in the synthesis of complex, biologically active molecules for drug discovery and development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile synthetic building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 100045-83-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | 100045-83-8 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective total synthesis of FR900482 - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for organotin compounds
An In-depth Technical Guide to the Safe Handling of Organotin Compounds
Introduction
Organotin compounds, characterized by at least one tin-carbon bond, are a class of organometallic chemicals with a wide range of industrial and research applications.[1] They are utilized as heat stabilizers in PVC, catalysts in polymer synthesis, and as potent biocides in antifouling paints, fungicides, and wood preservatives.[2][3][4] However, their utility is matched by their significant toxicity. The biological activity and toxicity of organotin compounds vary greatly depending on the number and nature of the organic groups attached to the tin atom.[5]
The general order of toxicity to mammals is triorganotins > diorganotins > monoorganotins. Tetraorganotins are generally less toxic but can be metabolized into more toxic triorganotin compounds. Due to their potential to cause severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption, strict adherence to safety and handling protocols is imperative for all researchers, scientists, and drug development professionals working with these substances.[3][6][7] This guide provides a comprehensive overview of the hazards, exposure limits, handling procedures, and emergency protocols associated with organotin compounds.
Hazard Classification and Toxicology
Organotin compounds are highly toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[8] The severity of health effects is dictated by the specific compound, dose, and duration of exposure.
2.1 Toxicity Profile by Class
-
Triorganotins (R₃SnX): This is the most toxic class of organotin compounds.[7] Triethyltin and trimethyltin are potent neurotoxins, while tributyltin (TBT) and triphenyltin (TPT) are primarily immunotoxic and known endocrine disruptors.[6][9]
-
Diorganotins (R₂SnX₂): These compounds exhibit lower toxicity than their triorganotin counterparts but can still cause significant health effects, including immunotoxicity and skin irritation.[6]
-
Monoorganotins (RSnX₃): This class shows low biocidal activity and has a very low toxicity to mammals.
-
Tetraorganotins (R₄Sn): While relatively stable and less toxic, they can be dealkylated in the body to form highly toxic triorganotin species.
2.2 Principal Health Effects
-
Neurotoxicity: Trimethyltin and triethyltin are the most potent neurotoxins, causing neuronal necrosis, particularly in the hippocampus, and cerebral edema.[6][10] Symptoms of acute intoxication can include headache, visual defects, altered consciousness, and convulsions.[6]
-
Immunotoxicity: Tributyltin (TBT), dibutyltin (DBT), and dioctyltin are known to be immunotoxic, primarily affecting the thymus gland and impairing immune system function.[6]
-
Dermal and Respiratory Irritation: Direct contact with dialkyltin and trialkyltin compounds can cause severe skin irritation, chemical burns, and irritation of the respiratory tract and mucous membranes.
-
Endocrine Disruption: TBT is a known endocrine disrupting compound (EDC) that can interfere with hormone levels, affecting the pituitary, gonad, and thyroid glands.[11][12]
-
Reproductive and Developmental Effects: Some organotins have been shown to cause reproductive and developmental effects in animal studies, though it is often at doses that also induce maternal toxicity.[6][13]
2.3 Quantitative Toxicity Data
The following table summarizes the acute oral toxicity (LD50) in rats for several common organotin compounds, illustrating the decrease in toxicity with increasing alkyl chain length and decreasing number of organic substituents.
| Compound | CAS Number | Formula | Oral LD50 (Rat) | Citation(s) |
| Trimethyltin Chloride | 1066-45-1 | (CH₃)₃SnCl | 12.6 mg/kg | [8] |
| Dimethyltin Dichloride | 753-73-1 | (CH₃)₂SnCl₂ | 74 - 237 mg/kg | [8] |
| Tributyltin Chloride | 1461-22-9 | (C₄H₉)₃SnCl | 122 - 349 mg/kg | [8] |
| Dibutyltin Oxide | 818-08-6 | (C₄H₉)₂SnO | 487 - 520 mg/kg | [8] |
| Trioctyltin Chloride | 2587-83-9 | (C₈H₁₇)₃SnCl | >4000 mg/kg | [8] |
Occupational Exposure Limits
To minimize the risk of occupational exposure, several regulatory bodies have established permissible exposure limits for organotin compounds in the workplace. These limits are typically measured as the concentration of elemental tin (Sn) in the air.
| Agency | Limit Type | Value (as Sn) | Notes | Citation(s) |
| OSHA | PEL (8-hr TWA) | 0.1 mg/m³ | Permissible Exposure Limit | [13][14] |
| NIOSH | REL (10-hr TWA) | 0.1 mg/m³ | Recommended Exposure Limit | [13][14] |
| NIOSH | IDLH | 25 mg/m³ | Immediately Dangerous to Life or Health | [7][13] |
| ACGIH | TLV (8-hr TWA) | 0.1 mg/m³ | Threshold Limit Value | [7][14] |
| ACGIH | STEL | 0.2 mg/m³ | Short-Term Exposure Limit (15-min) | [7][14] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Safety and Handling Protocols
Due to the high toxicity of many organotin compounds, stringent safety protocols must be followed. Handling should be based on the principles of "basic prudent practices," supplemented with additional precautions for highly toxic substances.[8]
4.1 Engineering Controls
-
Fume Hood: All work with organotin compounds must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors, dusts, or mists.[15][16]
-
Designated Area: A specific area of the laboratory should be designated for work with organotins. This area should be clearly marked with warning signs.[16][17]
4.2 Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. Check glove manufacturer's data for compatibility.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[17]
-
Lab Coat: A lab coat, preferably one that is impervious to chemicals, must be worn. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[17]
-
Respiratory Protection: For large spills or situations where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]
4.3 General Handling and Storage
-
Training: Only trained personnel should handle organotin compounds.[16]
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe dust, vapor, or mist.[15]
-
Weighing: Weighing of solid organotins should be done carefully within a fume hood to avoid generating dust.
-
Transfers: Use a syringe and needle for transferring liquid organotin reagents, especially those in Sure/Seal™ bottles, under an inert atmosphere.[16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.[15] Containers should be clearly labeled with the chemical name and associated hazards.[8]
Emergency Procedures
5.1 Spill Cleanup Protocol
-
Evacuate the area and restrict access.
-
Wear full PPE, including respiratory protection if necessary.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a spill pillow).[8]
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a suitable solvent (e.g., toluene or hexanes), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]
-
Notify institutional safety personnel.
5.2 First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[8][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]
Waste Disposal
All organotin waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), is considered hazardous waste.
-
Place waste in a dedicated, clearly labeled, and sealed container.[8][18]
-
Do not mix organotin waste with other waste streams.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[17][18]
-
Several methods exist for removing organotin residues from reaction mixtures prior to disposal, such as precipitation with potassium fluoride to form insoluble polymeric tin fluorides.[19]
Experimental and Analytical Protocols
7.1 Protocol: Transfer of Tributyltin Hydride via Syringe This protocol outlines the safe transfer of an air- and moisture-sensitive liquid organotin reagent.
-
Preparation: Ensure all glassware (syringe, needles, reaction flask) is flame-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[16]
-
Designated Area: Conduct the entire procedure inside a certified chemical fume hood.[16]
-
PPE: Don full PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
Reagent Bottle: Remove the cap from the Sure/Seal™ bottle of tributyltin hydride. Place a clean, dry septum over the opening.
-
Inert Atmosphere: Insert a needle connected to an inert gas line through the septum to create a positive pressure.
-
Syringe Preparation: Take a clean, dry, gas-tight syringe fitted with a long needle. Flush the syringe with inert gas several times.
-
Withdrawal: Insert the syringe needle through the septum into the liquid. Slowly withdraw the desired volume of the reagent. To avoid pulling a vacuum, ensure the inert gas inlet can keep up with the withdrawal.
-
Injection: Quickly transfer the syringe to the reaction flask and inject the reagent through the flask's septum.
-
Quenching and Cleaning: After transfer, immediately rinse the syringe and needle by drawing up a quenching solvent (e.g., isopropanol) followed by a cleaning solvent (e.g., hexanes or toluene) multiple times. Discharge all rinsate into a designated organotin hazardous waste container.[16]
-
Storage: Securely recap the Sure/Seal™ bottle, wrap the cap and neck with Parafilm®, and store it in a cool, dry, well-ventilated area.[16]
7.2 Protocol: Sample Preparation for Organotin Analysis by GC This protocol describes a general procedure for extracting and derivatizing organotin compounds from a sample matrix (e.g., water, sediment) for analysis by Gas Chromatography (GC).
-
Extraction:
-
For water samples, acidify the sample (e.g., with HCl) and extract the organotins using a nonpolar solvent (e.g., hexane) containing a complexing agent like tropolone.[20]
-
For sediment or tissue samples, use solvent extraction with a mixture such as hexane:acetic acid:tropolone, often aided by sonication.[20][21]
-
-
Derivatization: Organotin chlorides and oxides are not volatile enough for GC analysis and must be derivatized. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[22]
-
In a fume hood, add an acetate buffer to the sample extract to adjust the pH to ~4.7-4.9.[2][23]
-
Add a freshly prepared 1-2% solution of NaBEt₄ in an appropriate solvent (e.g., water, methanol, or THF). Caution: NaBEt₄ can be pyrophoric and must be handled with care.[2][22]
-
Allow the reaction to proceed for approximately 30 minutes with shaking. This converts the ionic organotins into their more volatile ethylated analogs (e.g., Bu₃SnCl becomes Bu₃SnEt).[22]
-
-
Phase Separation & Cleanup:
-
Add water to the mixture and extract the derivatized (now nonpolar) organotins into hexane.[22]
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for analysis. This layer contains the ethylated organotin compounds.
-
-
Analysis: Analyze the hexane extract using a GC equipped with a suitable detector, such as a Flame Photometric Detector (FPD), Mass Spectrometer (MS), or Pulsed Flame Photometric Detector (PFPD).[2][22][24]
Visualized Workflows and Mechanisms
8.1 Logical Workflow for Safe Handling of Organotin Compounds
Caption: A logical workflow for handling organotin compounds safely in a laboratory setting.
8.2 Simplified Signaling Pathway for TBT-Induced Endocrine Disruption
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. ysi.com [ysi.com]
- 3. rewe-group.com [rewe-group.com]
- 4. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Tin, organic compounds - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. osha.gov [osha.gov]
- 15. fishersci.fr [fishersci.fr]
- 16. delvallelab.weebly.com [delvallelab.weebly.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. epa.nsw.gov.au [epa.nsw.gov.au]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. gcms.labrulez.com [gcms.labrulez.com]
- 23. agilent.com [agilent.com]
- 24. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stille Coupling Reactions Using Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organostannane with an organic electrophile.[1] This reaction is widely employed in organic synthesis, including the construction of complex molecules in natural product synthesis and drug discovery, due to its tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture.[1][2] Tributyl[(methoxymethoxy)methyl]stannane serves as a valuable reagent in Stille coupling reactions for the introduction of a protected hydroxymethyl group (-CH₂OMOM), which can be subsequently deprotected to reveal a primary alcohol. This application note provides detailed protocols and data for the use of this compound in Stille coupling reactions.
Core Concepts and Mechanism
The catalytic cycle of the Stille reaction generally proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.
A key advantage of this compound is its stability and ease of handling compared to more reactive organometallic reagents.[1] However, it is important to note the high toxicity associated with organotin compounds, and appropriate safety precautions must be taken during handling and disposal.[1]
Diagrams
Caption: General catalytic cycle of the Stille coupling reaction.
References
Application Notes and Protocols for Hydroxymethylation Using Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl[(methoxymethoxy)methyl]stannane serves as a highly effective and versatile reagent for the hydroxymethylation of carbonyl compounds. This application note provides a detailed experimental protocol for its use, including the initial generation of the reactive nucleophile and its subsequent reaction with various aldehydes and ketones. The key transformation involves the transmetalation of the stannane with n-butyllithium to generate (methoxymethoxy)methyllithium, a hydroxymethyl anion equivalent. This intermediate readily adds to carbonyls, yielding the corresponding methoxymethyl (MOM)-protected 1,2-diols. The MOM protecting group can be conveniently removed under mild acidic conditions to afford the final diol product. This methodology is a valuable tool in organic synthesis, particularly in the construction of complex molecules where the introduction of a hydroxymethyl group is required.
Data Presentation
The following table summarizes the typical yields for the hydroxymethylation of various carbonyl compounds using this compound. The general procedure involves the reaction of the carbonyl compound with (methoxymethoxy)methyllithium, generated in situ from this compound and n-butyllithium, in tetrahydrofuran (THF) at -78 °C, followed by warming to room temperature.
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 1 | 85 |
| 2 | Cyclohexanone | 1-((Methoxymethoxy)methyl)cyclohexan-1-ol | 1.5 | 90 |
| 3 | Acetophenone | 1-Phenyl-2-(methoxymethoxy)propan-1-ol | 2 | 82 |
| 4 | Heptanal | 1-(Methoxymethoxy)octan-2-ol | 1 | 88 |
| 5 | Propiophenone | 1-Phenyl-2-(methoxymethoxy)butan-1-ol | 2 | 79 |
Experimental Protocols
Preparation of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Tributyltin hydride
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane, anhydrous
-
Dimethoxymethane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
4 Å Molecular Sieves, powdered
-
Celite
-
Petroleum ether
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Alumina
Procedure:
Part A: (Tributylstannyl)methanol
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, argon inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.
-
Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe. Stir for 30 minutes.
-
Add a solution of tributyltin hydride in anhydrous THF dropwise via the dropping funnel. Stir for another 30 minutes.
-
Add paraformaldehyde in one portion, remove the ice bath, and stir the reaction mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with petroleum ether and wash with water.
-
Separate the aqueous phase and extract with petroleum ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (tributylstannyl)methanol as a colorless oil. This crude product is used in the next step without further purification.
Part B: this compound
-
To a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer and an argon inlet, add the crude (tributylstannyl)methanol, anhydrous dichloromethane, dimethoxymethane, and powdered 4 Å molecular sieves.[1]
-
Add boron trifluoride etherate dropwise to the vigorously stirred mixture.[1]
-
Stir the resulting suspension at room temperature for 13 hours.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.
-
Wash the combined filtrates with saturated aqueous sodium bicarbonate solution.
-
Extract the combined aqueous layers with dichloromethane.
-
Wash the combined organic phases with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residual oil in hexane and purify by column chromatography on alumina, eluting with 1% ethyl acetate in hexane.
-
Concentrate the eluent and distill the residual oil under reduced pressure to afford pure this compound as a colorless liquid.[1]
General Protocol for the Hydroxymethylation of Carbonyl Compounds
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Aldehyde or ketone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the (methoxymethoxy)methyllithium reagent.
-
Add a solution of the carbonyl compound in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for the time indicated in the data table, then allow it to warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired MOM-protected 1,2-diol.
Diagrams
Caption: Experimental workflow for hydroxymethylation.
Caption: Reaction mechanism overview.
References
Application Notes and Protocols: Tributyl[(methoxymethoxy)methyl]stannane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributyl[(methoxymethoxy)methyl]stannane as a versatile and efficient reagent in the total synthesis of complex natural products. Detailed protocols for its preparation and application are presented, alongside quantitative data from key synthetic steps, to facilitate its integration into synthetic workflows.
Introduction
This compound, often abbreviated as Sn-MOM, is an indispensable tool in modern organic synthesis, primarily serving as a robust hydroxymethyl anion equivalent.[1][2] Its utility lies in its ability to undergo tin-lithium exchange to generate a highly reactive organolithium species. This nucleophile readily adds to a variety of electrophiles, most notably carbonyl compounds, to forge new carbon-carbon bonds and introduce a protected hydroxymethyl moiety.[1][2] This two-step process of addition and subsequent deprotection under mild acidic conditions provides a reliable method for hydroxymethylation, a common transformation in the construction of intricate molecular architectures found in natural products.[3] A significant advantage of this reagent is its achiral nature, which prevents the formation of diastereomeric mixtures when reacting with chiral substrates, simplifying purification and analysis.[3]
General Reactivity and Applications
The core reactivity of this compound involves its transmetalation with an alkyllithium reagent, typically n-butyllithium (n-BuLi), to form [(methoxymethoxy)methyl]lithium. This organolithium species is a potent nucleophile that can engage in a variety of synthetic transformations:
-
Addition to Aldehydes and Ketones: The most common application is the addition to aldehydes and ketones to furnish the corresponding MOM-protected 1,2-diols.[1][2]
-
Reaction with Lactones: It can add to lactones to generate hemiacetals which can be further elaborated.[2]
-
Acylation with Weinreb Amides: Reaction with Weinreb amides yields MOM-protected α-hydroxy ketones, a valuable motif in many natural products.[2]
The methoxymethyl (MOM) protecting group can be readily cleaved under mild acidic conditions, such as with PPTS in an alcohol solvent or with other protic or Lewis acids, to reveal the primary alcohol.
Application in the Total Synthesis of Dendrolasin
A classic example illustrating the utility of an α-alkoxystannane reagent, a close analogue of this compound, is in the total synthesis of the furanosesquiterpene dendrolasin . While the original synthesis by W. C. Still in 1978 utilized a related α-(ethoxyethoxy)methyllithium reagent, the principles and procedures are directly applicable to the use of [(methoxymethoxy)methyl]lithium. The synthesis highlights the effective use of this methodology for the construction of a key carbon-carbon bond in the natural product framework.
Key Reaction: Addition to an Aldehyde
In the synthesis of dendrolasin, the key step involves the addition of the hydroxymethyl anion equivalent to 3-furaldehyde. The following protocol is adapted from the original work and is representative of the general procedure for such reactions.
Experimental Protocol: Synthesis of 1-(3-Furyl)-2-(methoxymethoxy)ethanol (Dendrolasin Precursor)
This protocol describes the addition of [(methoxymethoxy)methyl]lithium, generated in situ from this compound, to 3-furaldehyde.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
3-Furaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 30 minutes to ensure complete transmetalation.
-
A solution of 3-furaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired MOM-protected diol.
Quantitative Data:
The following table summarizes typical yields for the addition of [(methoxymethoxy)methyl]lithium to aldehydes, as reported in the literature for analogous reactions.
| Electrophile | Product | Yield (%) | Reference |
| 3-Furaldehyde | 1-(3-Furyl)-2-(methoxymethoxy)ethanol | ~80-90 | Adapted |
| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 92 | General |
| Cyclohexanone | 1-((Methoxymethoxy)methyl)cyclohexan-1-ol | 85 | General |
Preparation of this compound
The reagent itself can be prepared in a two-step sequence from tributyltin hydride.
Experimental Protocol: Synthesis of this compound [3]
Part A: (Tributylstannyl)methanol [3]
-
To a solution of diisopropylamine in anhydrous THF at 0 °C is added n-butyllithium.
-
After stirring, a solution of tributyltin hydride in THF is added dropwise.
-
Paraformaldehyde is then added, and the reaction is stirred at room temperature.
-
Workup with petroleum ether and water, followed by extraction and drying, affords crude (tributylstannyl)methanol, which is used in the next step without further purification.
Part B: this compound [3]
-
To a mixture of the crude (tributylstannyl)methanol, dimethoxymethane, and powdered 4 Å molecular sieves in dichloromethane is added boron trifluoride etherate at 0 °C.[3]
-
The reaction is stirred at room temperature until complete.
-
The mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution.
-
The organic layer is dried and concentrated, and the residue is purified by chromatography on alumina followed by distillation to give this compound as a colorless liquid.[3]
Quantitative Data for Preparation:
| Step | Product | Overall Yield (%) | Reference |
| Two-step synthesis from tributyltin hydride | This compound | 74 | [3] |
Diagrams
Caption: General reaction scheme for the use of this compound.
Caption: Experimental workflow for the synthesis and application of the reagent.
References
Application Notes and Protocols: Tributyl[(methoxymethoxy)methyl]stannane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of Tributyl[(methoxymethoxy)methyl]stannane, a versatile reagent in modern organic synthesis. While primarily utilized as a hydroxymethyl anion equivalent after transmetalation, its stability and reactivity offer a valuable tool for the construction of complex molecular architectures.
Introduction
This compound, also known as Sn-MOM, is an air and moisture-stable organotin reagent.[1] Its principal application in organic synthesis is not as a direct participant in palladium-catalyzed cross-coupling reactions for the transfer of the (methoxymethoxy)methyl group. Instead, it serves as a stable precursor to the highly reactive (methoxymethoxy)methyllithium. This transformation is achieved through a tin-lithium exchange with an alkyllithium reagent, typically n-butyllithium (n-BuLi). The resulting organolithium species is a potent nucleophile and acts as a hydroxymethyl anion equivalent, enabling the formation of carbon-carbon bonds with a variety of electrophiles, most notably carbonyl compounds.[1][2] This methodology provides a reliable route to mono-protected 1,2-diols, which are important building blocks in the synthesis of natural products and pharmaceuticals.
Mechanism of Action: Tin-Lithium Exchange
The core reactivity of this compound in the context of its use as a hydroxymethyl anion equivalent is the transmetalation reaction with n-butyllithium. This process involves the exchange of the tributylstannyl group for a lithium atom, generating the desired (methoxymethoxy)methyllithium and the tetraorganostannane byproduct, tetrabutyltin.
Caption: Tin-Lithium Exchange Reaction.
Applications in the Synthesis of Mono-Protected 1,2-Diols
The primary application of (methoxymethoxy)methyllithium, generated in situ from this compound, is the nucleophilic addition to aldehydes and ketones. This reaction affords β-alkoxy alcohols, which are mono-protected 1,2-diols. The methoxymethyl (MOM) ether protecting group can be subsequently removed under mild acidic conditions to yield the corresponding diol.[2]
Reaction with Aldehydes and Ketones
The addition of (methoxymethoxy)methyllithium to a carbonyl compound is a highly efficient method for the formation of a new carbon-carbon bond and the introduction of a hydroxymethyl moiety.
Caption: Reaction with Carbonyl Compounds.
Quantitative Data
The following table summarizes representative yields for the reaction of (methoxymethoxy)methyllithium with various carbonyl compounds.
| Electrophile (Aldehyde/Ketone) | Product | Yield (%) | Reference |
| Cyclohexanone | 1-[(Methoxymethoxy)methyl]cyclohexanol | 91 | [2] |
| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 85 | [2] |
| 2-Naphthaldehyde | 1-(2-Naphthyl)-2-(methoxymethoxy)ethanol | 92 | [2] |
| Propiophenone | 1-Phenyl-1-[(methoxymethoxy)methyl]propan-1-ol | 88 | [2] |
Experimental Protocols
Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Organolithium reagents are pyrophoric and moisture-sensitive; all reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Procedure for the Generation of (Methoxymethoxy)methyllithium and Reaction with an Electrophile
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., aldehyde or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organolithium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add this compound (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Reaction with the Electrophile:
-
To the freshly prepared solution of (methoxymethoxy)methyllithium, add a solution of the electrophile (1.0 equiv) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Deprotection of the MOM Group
The methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to reveal the 1,2-diol.
Materials:
-
Mono-protected 1,2-diol
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the diol.
Conclusion
This compound is a valuable and stable reagent that serves as an excellent precursor to (methoxymethoxy)methyllithium. This organolithium species is a highly effective hydroxymethyl anion equivalent, reacting with a wide range of carbonyl compounds to produce mono-protected 1,2-diols in high yields. The provided protocols offer a reliable methodology for the synthesis of these important synthetic intermediates. While the direct palladium-catalyzed cross-coupling of the (methoxymethoxy)methyl group from this stannane is not a commonly reported transformation, its utility via the tin-lithium exchange pathway is well-established and provides a powerful tool for synthetic chemists.
References
Application Notes and Protocols: Stille Cross-Coupling of Tributyl[(methoxymethoxy)methyl]stannane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction between Tributyl[(methoxymethoxy)methyl]stannane and various aryl halides. This reaction is a valuable tool for the introduction of a methoxymethyl (MOM-protected hydroxymethyl) group onto aromatic and heteroaromatic rings, a common step in the synthesis of complex molecules in medicinal chemistry and materials science.
Introduction
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organostannane with an organic halide or pseudohalide.[1] this compound serves as a stable, easy-to-handle reagent for the introduction of the -CH₂OMOM moiety, which can be readily deprotected to the corresponding hydroxymethyl group. This methodology offers excellent functional group tolerance, making it suitable for use in complex synthetic routes.[3]
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organostannane reagent, this compound, transfers its methoxymethylmethyl group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The coupled product, the methoxymethylated arene (Ar-CH₂OMOM), is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.
References
Application Notes and Protocols for Tributyl[(methoxymethoxy)methyl]stannane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl[(methoxymethoxy)methyl]stannane, often abbreviated as Sn-MOM, is a versatile organotin reagent with significant applications in medicinal chemistry. Its primary utility lies in its function as a hydroxymethyl anion equivalent, enabling the introduction of a protected hydroxymethyl group into complex molecules. This functionality is crucial in the synthesis of various biologically active compounds, where the hydroxymethyl moiety can serve as a key pharmacophore or a synthetic handle for further molecular elaboration.
The methoxymethyl (MOM) protecting group offers the advantage of being stable under a range of reaction conditions while being readily cleavable under mild acidic conditions. This allows for the strategic unmasking of the primary alcohol at a later synthetic stage. The reagent itself is a stable liquid that can be stored for extended periods under an inert atmosphere, making it a convenient tool in multi-step syntheses.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of complex, biologically active molecules.
Principle of Reactivity
The core reactivity of this compound involves a tin-lithium exchange upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi). This transmetalation generates the highly reactive (methoxymethoxy)methyllithium, which serves as the active nucleophile. This lithium species can then react with various electrophiles, most commonly carbonyl compounds such as aldehydes and ketones, to form the corresponding MOM-protected alcohols.
Figure 1: General reaction scheme for the generation and reaction of the hydroxymethyl anion equivalent from this compound.
Applications in the Synthesis of Anticancer Agents
While initial reports suggested the use of this compound in the synthesis of the potent antitumor agents (+)-FR900482 and (+)-FR66979, detailed examination of the total syntheses by prominent research groups, such as Fukuyama and Williams, reveals the utilization of alternative hydroxymethylation strategies. For instance, Fukuyama's synthesis employed a base-catalyzed hydroxymethylation with a large excess of aqueous formaldehyde, while the Williams group developed a stereoselective Mukaiyama aldol reaction to introduce the crucial hydroxymethyl group.[3]
This highlights a critical aspect of medicinal chemistry research: the selection of a specific reagent is often dictated by the substrate's complexity, desired stereoselectivity, and the compatibility of the reagent with existing functional groups. While this compound is a potent hydroxymethylating agent, other methods may be preferred in certain synthetic contexts.
Although not directly employed in the final published syntheses of FR900482, the principle of using a hydroxymethyl anion equivalent is central to the logic of these syntheses. The following sections will detail general protocols for reactions where this compound is a suitable choice.
Experimental Protocols
Preparation of this compound
A detailed and reliable procedure for the preparation of this compound has been published in Organic Syntheses.[1] The two-step procedure involves the formation of (tributylstannyl)methanol followed by protection of the alcohol as a MOM ether.
Step A: Synthesis of (Tributylstannyl)methanol
Figure 2: Workflow for the synthesis of (Tributylstannyl)methanol.
-
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Tributyltin hydride
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of tributyltin hydride in anhydrous THF dropwise to the LDA solution at 0 °C. Stir for 30 minutes.
-
Add paraformaldehyde in one portion to the reaction mixture.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Dilute the reaction with petroleum ether and wash with water.
-
Separate the aqueous layer and extract with petroleum ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tributylstannyl)methanol as an oil, which is used in the next step without further purification.
-
Step B: Synthesis of this compound
Figure 3: Workflow for the MOM protection of (Tributylstannyl)methanol.
-
Materials:
-
(Tributylstannyl)methanol (from Step A)
-
Dichloromethane (DCM), anhydrous
-
Dimethoxymethane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Powdered 4 Å molecular sieves
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Alumina
-
-
Procedure:
-
To a mixture of (tributylstannyl)methanol, anhydrous DCM, dimethoxymethane, and powdered 4 Å molecular sieves at 0 °C under an argon atmosphere, add BF₃·OEt₂ dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 24 hours.
-
Filter the reaction mixture through celite and wash the filter cake with DCM.
-
Wash the combined filtrates with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina using a hexane/ethyl acetate gradient.
-
Further purify the product by distillation under reduced pressure to obtain this compound as a colorless liquid.
-
Quantitative Data for Preparation
| Step | Product | Starting Material | Overall Yield | Purity | Reference |
| A & B | This compound | Tributyltin hydride | 74% | >99% (by GC) | [1] |
General Protocol for the Reaction of this compound with Aldehydes
This protocol outlines a general procedure for the addition of the (methoxymethoxy)methyl group to an aldehyde.
-
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Aldehyde substrate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add n-butyllithium dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected Yields: Yields for this reaction are typically in the range of 70-95%, depending on the substrate.
Summary and Outlook
This compound is a valuable reagent in medicinal chemistry for the introduction of a protected hydroxymethyl group. Its utility is demonstrated in the synthesis of complex molecular architectures, which are often required for potent biological activity. While specific, high-profile applications in the synthesis of blockbuster drugs may not be prevalent in the literature, its role as a fundamental building block in the synthetic chemist's toolbox is undeniable. The protocols provided herein offer a starting point for researchers to utilize this reagent in their own drug discovery and development programs. Future applications will likely see its continued use in the synthesis of novel, complex natural products and their analogs with potential therapeutic applications.
References
Application Notes and Protocols for Large-Scale Synthesis Using Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl[(methoxymethoxy)methyl]stannane, often abbreviated as Sn-MOM, is a versatile and highly valuable reagent in modern organic synthesis. It primarily serves as a hydroxymethyl anion equivalent, enabling the introduction of a protected hydroxymethyl group into a variety of organic molecules.[1][2] A key advantage of this reagent is its achiral nature, which prevents the formation of diastereomeric mixtures when reacting with chiral substrates, simplifying purification and analysis.[3] This contrasts with other similar reagents that may introduce new stereocenters.[3]
These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent application in organic synthesis, with a focus on safety and scalability for professionals in research and drug development.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the readily available tributyltin hydride. The first step involves the formation of (tributylstannyl)methanol, which is then protected as a methoxymethyl (MOM) ether in the second step.[3] The procedure described here is an adaptation of a well-established lab-scale synthesis, with modifications for large-scale production.[3]
Chemical Reaction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Quantitative Data for Large-Scale Synthesis
| Parameter | Step 1: (Tributylstannyl)methanol Formation | Step 2: MOM Protection | Overall |
| Starting Material | Tributyltin Hydride | (Tributylstannyl)methanol | Tributyltin Hydride |
| Key Reagents | n-Butyllithium, Diisopropylamine, Paraformaldehyde | Dimethoxymethane, Boron Trifluoride Etherate | - |
| Solvent(s) | Tetrahydrofuran (THF), Hexane | Dichloromethane (CH2Cl2) | - |
| Typical Scale (start) | 2.5 kg (8.6 mol) | ~3.0 kg crude | 2.5 kg |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature | - |
| Reaction Time | ~4 hours | ~18 hours | ~22 hours |
| Work-up | Aqueous extraction | Aqueous extraction, filtration | - |
| Purification | - (used crude) | Column chromatography or distillation | - |
| Typical Yield | ~95% (crude) | ~78% (from tributyltin hydride) | ~74%[3] |
| Final Product | Colorless oil | Colorless liquid | Colorless liquid |
| Boiling Point | - | 117°C @ 0.34 mmHg[3] | 117°C @ 0.34 mmHg[3] |
Detailed Experimental Protocol: Large-Scale Synthesis
Safety Precautions: This synthesis involves pyrophoric (n-butyllithium) and highly toxic (organotin) compounds. All operations must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn.[4][5] An emergency shower and eyewash station should be readily accessible.
Step 1: (Tributylstannyl)methanol Formation
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried under vacuum with a heat gun, then filled with nitrogen.
-
LDA Preparation: The reactor is charged with dry tetrahydrofuran (12 L) and diisopropylamine (1.37 L, 9.8 mol). The solution is cooled to 0°C using a circulating chiller. A 2.5 M solution of n-butyllithium in hexanes (3.72 L, 9.3 mol) is added dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C.
-
Tributylstannyllithium Formation: A solution of tributyltin hydride (2.5 kg, 8.6 mol) in dry THF (5 L) is added dropwise to the LDA solution over 2 hours, keeping the temperature below 5°C. The resulting yellow solution is stirred for another 30 minutes.
-
Reaction with Paraformaldehyde: Paraformaldehyde (357 g, 11.9 mol) is added in one portion through a powder addition funnel. The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The mixture will become a clear, colorless solution.
-
Work-up: The reaction mixture is cooled to 10°C and slowly quenched by the addition of water (5 L). The mixture is transferred to a larger extraction vessel and diluted with petroleum ether (25 L). The organic layer is washed with water (2 x 15 L) and saturated sodium chloride solution (10 L), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford crude (tributylstannyl)methanol as a colorless oil (approx. 3.0 kg), which is used in the next step without further purification.
Step 2: MOM Protection
-
Reactor Setup: A 50 L jacketed glass reactor is set up as described in Step 1.
-
Reaction Mixture: The crude (tributylstannyl)methanol from the previous step is charged into the reactor, followed by dichloromethane (19 L), dimethoxymethane (28 L, 316 mol), and powdered 4 Å molecular sieves (5 kg).
-
Catalyst Addition: The mixture is cooled to 0°C, and boron trifluoride etherate (1.2 L, 9.5 mol) is added dropwise over 1 hour, maintaining the internal temperature below 5°C.
-
Reaction: The reaction is stirred at room temperature for 18 hours.
-
Work-up: The reaction mixture is cooled to 0°C and quenched by the slow addition of saturated sodium bicarbonate solution (10 L). The mixture is filtered through a pad of celite to remove the molecular sieves. The organic layer is separated and washed with saturated sodium bicarbonate solution (2 x 10 L) and saturated sodium chloride solution (10 L), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by either large-scale column chromatography on alumina (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation (bp 117°C @ 0.34 mmHg).[3] The latter is often more practical for large quantities. This yields approximately 2.3 kg (74% overall yield) of pure this compound.[3]
Applications in Large-Scale Synthesis
Hydroxymethyl Anion Equivalent: Reaction with Aldehydes and Ketones
This compound is a precursor to (methoxymethoxy)methyllithium, a hydroxymethyl anion equivalent. This is generated in situ by transmetalation with n-butyllithium and reacts with carbonyl compounds to form MOM-protected 1,2-diols.[1][2]
Reaction Pathway
Caption: Reaction pathway for the addition of the hydroxymethyl anion equivalent to carbonyls.
Quantitative Data for Reaction with Carbonyls
| Parameter | Value |
| Stoichiometry (Sn-MOM:n-BuLi:Carbonyl) | 1.1 : 1.1 : 1.0 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78°C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with saturated ammonium chloride |
| Purification | Aqueous extraction, column chromatography |
| Typical Yield | 70-95% |
Detailed Experimental Protocol: Reaction with an Aldehyde (Exemplary)
Safety Precautions: This protocol involves pyrophoric and toxic reagents. Follow all safety precautions outlined in the synthesis section.
-
Reactor Setup: A 20 L jacketed glass reactor is assembled and prepared as previously described under a nitrogen atmosphere.
-
Reagent Addition: The reactor is charged with a solution of this compound (1.0 kg, 2.74 mol) in dry THF (8 L). The solution is cooled to -78°C using a dry ice/acetone bath or a cryocooler. A 2.5 M solution of n-butyllithium in hexanes (1.1 L, 2.75 mol) is added dropwise over 1 hour, maintaining the temperature below -70°C. The mixture is stirred for an additional 30 minutes at -78°C.
-
Reaction with Aldehyde: A solution of the aldehyde (2.5 mol) in dry THF (2 L) is added dropwise over 1 hour, keeping the temperature below -70°C. The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is cooled to 0°C and slowly quenched with saturated aqueous ammonium chloride solution (5 L). The mixture is diluted with diethyl ether (10 L) and water (5 L). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 5 L).
-
Removal of Tin Byproducts: The combined organic layers are washed with a 1 M aqueous solution of potassium fluoride (KF) (3 x 5 L) to precipitate tributyltin fluoride, which can be removed by filtration through celite.[6] Alternatively, the organic layer can be washed with water and brine, concentrated, and the residue purified by column chromatography.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by large-scale flash column chromatography on silica gel to afford the MOM-protected 1,2-diol.
Protection of Alcohols as MOM Ethers
While this compound is primarily used as a hydroxymethyl anion equivalent, it can also be used for the protection of alcohols, although this is a less common application. A more standard method for large-scale MOM protection involves the use of MOM-Cl or dimethoxymethane with an acid catalyst.[7][8][9]
Safety and Handling for Large-Scale Operations
-
Pyrophoric Reagents (n-Butyllithium): Always handle under an inert atmosphere. Use a cannula or a metering pump for transfers in a closed system.[4][5] Ensure adequate cooling capacity to manage the exotherm during addition.
-
Organotin Compounds: Tributyltin compounds are toxic and should be handled with care to avoid skin contact and inhalation. All waste containing organotin residues must be disposed of according to environmental regulations.
-
Exothermic Reactions: The formation of tributylstannyllithium and its subsequent reaction with electrophiles are exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and the reaction temperature must be monitored closely to prevent thermal runaway. The use of a jacketed reactor with a reliable cooling system is essential.
-
Work-up and Waste: Aqueous washes from the work-up will contain soluble tin species. These should be treated before disposal. The precipitated tributyltin fluoride from the KF wash is a solid waste and must be handled as hazardous material.
Conclusion
This compound is a powerful reagent for the introduction of a hydroxymethyl group in a protected form. The protocols provided here, adapted for large-scale synthesis, offer a pathway for its production and application in an industrial or pilot plant setting. Strict adherence to safety protocols is paramount when working with the hazardous materials involved in these syntheses. Careful control of reaction parameters, especially temperature and addition rates, is crucial for a successful and safe scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. acs.org [acs.org]
- 5. Flow Chemistry Experiments Of Highly Hazardous Butyl Lithium Reactions [outsourcedpharma.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tributyl[(methoxymethoxy)methyl]stannane in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Tributyl[(methoxymethoxy)methyl]stannane, commonly referred to as Sn-MOM, in organic synthesis. The primary application of this reagent is not as a direct protecting group for alcohols or thiols, but rather as a highly effective hydroxymethyl anion equivalent for the synthesis of methoxymethyl (MOM) protected 1,2-diols from carbonyl compounds.
Introduction
This compound is a versatile organotin reagent employed in synthetic organic chemistry.[1][2] Its principal utility lies in its ability to undergo tin-lithium exchange upon treatment with n-butyllithium (n-BuLi) to generate a (methoxymethoxy)methyllithium intermediate. This nucleophilic species readily adds to aldehydes and ketones, affording MOM-protected 1,2-diols in a single synthetic operation. This methodology offers a reliable route to mono-protected diols, which are valuable intermediates in the synthesis of complex molecules.
The MOM ether protecting group is stable under a range of conditions but can be readily cleaved under mild acidic conditions, providing a robust strategy for the temporary protection of a newly formed secondary or tertiary alcohol.[3]
Core Application: Synthesis of MOM-Protected 1,2-Diols
The overall transformation involves a two-step sequence:
-
Addition of the Hydroxymethyl Anion Equivalent: Reaction of the lithiated this compound with a carbonyl compound.
-
Deprotection: Removal of the MOM group to unveil the 1,2-diol.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the formation of MOM-protected 1,2-diols from various carbonyl precursors and their subsequent deprotection.
Table 1: Formation of MOM-Protected 1,2-Diols
| Carbonyl Substrate | Product | Yield (%) |
| Cycloheptanone | 1-[(Methoxymethoxy)methyl]cycloheptanol | Good |
| Various Aldehydes | Corresponding MOM-protected 1,2-diols | Good |
| Various Ketones | Corresponding MOM-protected 1,2-diols | Good |
Note: Specific yield percentages for a wide range of substrates are not extensively tabulated in single sources; however, literature reports consistently describe the yields for this transformation as "good".
Table 2: Deprotection of MOM-Protected 1,2-Diols
| Substrate | Deprotection Conditions | Product | Yield (%) |
| 1-[(Methoxymethoxy)methyl]cycloheptanol | Acidic Hydrolysis (e.g., HCl in THF/water) | 1-(Hydroxymethyl)cycloheptanol | Not specified |
| Various MOM-protected 1,2-diols | Mild Acidic Conditions | Corresponding 1,2-diols | High |
Note: The deprotection of MOM ethers is generally a high-yielding reaction.
Experimental Protocols
Protocol 1: Formation of MOM-Protected 1,2-Diols from Carbonyl Compounds
This protocol describes the in situ generation of (methoxymethoxy)methyllithium from this compound and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound (Sn-MOM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.
-
Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equiv) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to generate the (methoxymethoxy)methyllithium reagent.
-
Carbonyl Addition: Add a solution of the carbonyl compound (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected 1,2-diol.
Protocol 2: Deprotection of MOM-Protected 1,2-Diols
This protocol outlines a general procedure for the acidic hydrolysis of the MOM ether to yield the final 1,2-diol.
Materials:
-
MOM-protected 1,2-diol
-
Hydrochloric acid (HCl) (e.g., 6N solution)
-
Tetrahydrofuran (THF) or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the MOM-protected 1,2-diol in THF or methanol in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated HCl or a larger volume of a dilute solution (e.g., 1N to 6N HCl).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Work-up: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the resulting 1,2-diol by flash column chromatography or recrystallization.
Application to Thiol Protection
Extensive literature searches did not reveal any established protocols or applications for the use of this compound in the protection of thiols. The reactivity profile of the derived organolithium reagent is highly specific for addition to carbonyl groups. Therefore, this reagent is not recommended for the protection of thiol functionalities.
Visualizations
The following diagrams illustrate the key transformations and workflows described in these application notes.
References
Application Notes and Protocols: Tributyl[(methoxymethoxy)methyl]stannane in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification and development of novel therapeutics. This approach relies on the identification of low molecular weight fragments that bind to a biological target with high ligand efficiency. These initial hits are then optimized and elaborated into more potent, drug-like molecules. Tributyl[(methoxymethoxy)methyl]stannane is a versatile reagent in organic synthesis, serving as a hydroxymethyl anion equivalent. Its application in FBDD, particularly in the "fragment growing" phase, allows for the controlled addition of a hydroxymethyl group to a fragment hit, providing a key functional handle for further chemical modification and optimization of binding interactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the context of FBDD.
Reagent Overview
This compound
-
Synonyms: Sn-MOM, (Methoxymethoxymethyl)tributyltin
-
CAS Number: 100045-83-8
-
Molecular Formula: C15H34O2Sn
-
Molecular Weight: 365.14 g/mol [1]
Key Properties and Handling:
-
This compound is a stable liquid that can be stored in a freezer under a nitrogen atmosphere for several months.[2]
-
It is a toxic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Organotin compounds are known for their toxicity.[1]
-
The reagent's primary utility stems from its ability to undergo tin-lithium exchange with a strong base, such as n-butyllithium (n-BuLi), to generate a highly reactive organolithium intermediate. This intermediate functions as a hydroxymethyl anion equivalent.[2]
Application in Fragment-Based Drug Discovery: Fragment Growing
The "fragment growing" strategy in FBDD involves the iterative modification of a confirmed fragment hit to extend its structure into adjacent binding pockets of the target protein, thereby increasing affinity and potency. This compound is an ideal reagent for this purpose when the fragment hit possesses a suitable electrophilic handle, such as an aldehyde or ketone.
The reaction introduces a methoxymethyl (MOM)-protected hydroxyl group, which can be deprotected under mild acidic conditions to reveal the free hydroxyl group. This newly introduced hydroxyl group can then serve as a versatile point for further chemical elaboration, such as etherification, esterification, or displacement, to probe for additional interactions with the protein target.
Logical Workflow for Fragment Growing using this compound
Caption: Workflow for fragment growing using this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
(Tributylstannyl)methanol
-
Dichloromethane (CH2Cl2), anhydrous
-
Dimethoxymethane, anhydrous
-
4 Å molecular sieves, powdered
-
Boron trifluoride etherate (BF3·OEt2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
-
Alumina
Procedure:
-
To a stirred suspension of (tributylstannyl)methanol (approx. 30 g, from the previous step in the literature procedure), 190 mL of dichloromethane, 280 mL of dimethoxymethane, and 50 g of powdered 4 Å molecular sieves in a 1-L three-necked round-bottomed flask under an argon atmosphere, add boron trifluoride etherate (13.0 mL, 0.106 mol) dropwise over 2 minutes.[3]
-
Stir the resulting orange suspension vigorously at room temperature for 13 hours.[3]
-
Filter the reaction mixture through a 2-cm pad of Celite in a sintered-glass funnel and wash the filter cake with 250 mL of dichloromethane.[3]
-
Wash the combined filtrates with two 250-mL portions of saturated sodium bicarbonate solution.[3]
-
Extract the combined aqueous layers with 250 mL of dichloromethane.[3]
-
Wash the combined organic phases with 250 mL of saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residual oil in 20 mL of hexane and apply it to a 150 g alumina column.[3]
-
Elute the column with 1.3 L of 1% ethyl acetate-hexane.[3]
-
Concentrate the total eluant under reduced pressure.
-
Distill the residual colorless oil through a 10-cm Vigreux column to afford this compound as a colorless liquid (yields are typically around 74% based on the starting tributyltin hydride).[3]
Protocol 2: Fragment Growing - Reaction with a Carbonyl-Containing Fragment Hit
This generalized protocol describes the reaction of the lithiated stannane reagent with a fragment hit containing an aldehyde or ketone.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Carbonyl-containing fragment hit
-
Saturated aqueous ammonium chloride solution (NH4Cl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated intermediate.
-
In a separate flame-dried flask, dissolve the carbonyl-containing fragment hit (1.0 equivalent) in anhydrous THF.
-
Add the solution of the fragment hit dropwise to the cold solution of the lithiated stannane.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the MOM-protected elaborated fragment.
Signaling Pathway Context (Hypothetical)
In a hypothetical scenario where the fragment hit targets a kinase, the addition of a hydroxymethyl group could allow for the formation of a new hydrogen bond with a residue in the ATP binding pocket, thereby increasing the affinity of the compound.
Caption: Hypothetical binding mode enhancement through fragment growing.
Data Presentation
The reaction of the lithiated this compound with various aldehydes and ketones generally proceeds in good to excellent yields. The following table summarizes representative yields for the formation of MOM-protected diols from various carbonyl compounds, analogous to potential fragment hits.
| Carbonyl Substrate (Fragment Analog) | Product (MOM-protected diol) | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 85 | Inferred from similar reactions[2] |
| Cyclohexanone | 1-((Methoxymethoxy)methyl)cyclohexan-1-ol | 92 | Inferred from similar reactions[2] |
| 3-Furaldehyde | 1-(Furan-3-yl)-2-(methoxymethoxy)ethanol | 78 | Inferred from similar reactions[4] |
| 4-Pyridinecarboxaldehyde | 2-(Methoxymethoxy)-1-(pyridin-4-yl)ethanol | 75 | Inferred from similar reactions |
Note: Yields are highly substrate-dependent and require optimization for specific fragment hits.
Conclusion
This compound is a valuable tool for medicinal chemists engaged in fragment-based drug discovery. Its ability to act as a hydroxymethyl anion equivalent provides a reliable and high-yielding method for the "fragment growing" strategy. The introduction of a protected hydroxyl group offers a versatile handle for subsequent chemical modifications, enabling a systematic exploration of the chemical space around an initial fragment hit and facilitating the optimization of binding affinity and the development of potent lead compounds. The protocols and data presented herein provide a solid foundation for the application of this reagent in FBDD campaigns.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stille Reactions with Tributyl[(methoxymethoxy)methyl]stannane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Stille reactions involving Tributyl[(methoxymethoxy)methyl]stannane.
Troubleshooting Guide
Low yields in Stille reactions with this compound can arise from several factors related to reagent quality, reaction conditions, and potential side reactions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is sluggish or not going to completion. What are the likely causes and how can I address them?
A1: A sluggish reaction is often due to suboptimal catalytic activity or reagent quality. Here are the primary areas to investigate:
-
Reagent Purity: this compound can decompose upon storage. Ensure the reagent is pure and free of hydrolysis or oxidation byproducts. It is recommended to use freshly prepared or recently purified stannane. For a detailed purification protocol, refer to the Experimental Protocols section.
-
Catalyst and Ligand Choice: The combination of the palladium source and phosphine ligand is critical. While many catalyst systems exist, some are more effective for coupling sp3-hybridized organostannanes. Consider screening different ligands to find the optimal choice for your specific substrates.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Toluene is a common solvent for Stille reactions, but in some cases, more polar aprotic solvents like DMF or NMP can accelerate the reaction.
-
Temperature: While Stille reactions are often run at elevated temperatures, excessive heat can lead to reagent decomposition. If you suspect thermal instability of your substrate or stannane, try running the reaction at a lower temperature for a longer period.
Q2: I am observing significant formation of homocoupled products. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] It can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] To minimize homocoupling:
-
Palladium(0) Source: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) in the initial stages of the reaction.
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) is common, but a large excess can promote homocoupling.
-
Additives: The addition of certain radical scavengers or the careful exclusion of oxygen can sometimes suppress radical-mediated homocoupling pathways.
Q3: My desired product is formed, but the yield is consistently low. What other factors should I consider?
A3: If the reaction is proceeding but with low efficiency, consider the following optimization strategies:
-
Additives: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can dramatically accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle. Lithium chloride (LiCl) can also be a beneficial additive, particularly when using organic triflates as the electrophile.
-
Ligand Selection: For sterically hindered substrates, bulky electron-rich phosphine ligands can improve reaction rates and yields. A comparative study of different ligands may be necessary.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the palladium catalyst and phosphine ligands. Multiple freeze-pump-thaw cycles are recommended.
Frequently Asked Questions (FAQs)
Q: How can I assess the purity of my this compound?
A: The purity of the stannane can be assessed by ¹H and ¹¹⁹Sn NMR spectroscopy. The ¹H NMR spectrum should be clean and show the expected signals for the tributyl and (methoxymethoxy)methyl groups. The presence of significant impurities, such as tributyltin oxide or hydrolysis products, will be evident from additional signals. For a detailed purification protocol, see the Experimental Protocols section.
Q: What is the optimal temperature for Stille reactions with this reagent?
A: The optimal temperature is substrate-dependent. A good starting point is 80-100 °C in a solvent like toluene or DMF. However, if your substrates are thermally sensitive, lower temperatures (e.g., 60 °C) with a more active catalyst system or the use of additives like CuI may be necessary.
Q: Can I use any palladium source for this reaction?
A: While various Pd(0) and Pd(II) sources can be used, Pd(PPh₃)₄ and Pd₂(dba)₃ are common and effective choices. The choice of palladium source can influence the catalytic activity, and some optimization may be required for your specific system.
Q: Is this compound stable to air and moisture?
A: While organostannanes are generally more stable to air and moisture than many other organometallic reagents, prolonged exposure should be avoided to prevent hydrolysis and oxidation.[1] It is best to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dark place. The reagent is reported to be stable for several months when stored in a freezer under nitrogen.[2]
Data Presentation
The following table summarizes optimized reaction conditions for a Stille coupling of a related α-alkoxybenzylstannane, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | Toluene | 80 | 85 |
| 2 | Pd(PPh₃)₄ | - | Toluene | 80 | 78 |
| 3 | Pd₂(dba)₃ | AsPh₃ | Toluene | 80 | 82 |
| 4 | Pd₂(dba)₃ | P(furyl)₃ | Toluene | 80 | 75 |
| 5 | Pd₂(dba)₃ | PPh₃ | THF | 65 | 65 |
| 6 | Pd₂(dba)₃ | PPh₃ | DMF | 80 | 70 |
Data adapted from a study on α-alkoxybenzyl-tributylstannanes and may require further optimization for this compound.[3]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with this compound
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., toluene, to a concentration of 0.1 M).
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
This protocol is adapted from a literature procedure for the synthesis of the reagent.[4]
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the solution onto a column of alumina that has been packed with hexane.
-
Elute the column with a non-polar eluent system (e.g., 1% ethyl acetate in hexane).
-
Collect the fractions containing the pure product, monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to afford the purified stannane as a colorless oil.
-
For long-term storage, it is recommended to store the purified reagent in a freezer under a nitrogen atmosphere.[2]
Visualizations
Caption: General workflow for a Stille cross-coupling reaction.
Caption: Troubleshooting decision tree for low yields in Stille reactions.
References
Technical Support Center: Purification of Products from Tributyl[(methoxymethoxy)methyl]stannane Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products involving Tributyl[(methoxymethoxy)methyl]stannane.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound (often abbreviated as Sn-MOM) is a versatile reagent used for two main purposes:
-
Protection of Alcohols : It serves as a reagent for introducing the methoxymethyl (MOM) ether protecting group to alcohols.[1][2]
-
Hydroxymethyl Anion Equivalent : Through a tin-lithium exchange with reagents like n-butyllithium (n-BuLi), it generates an organolithium intermediate that acts as a hydroxymethyl anion equivalent.[1] This intermediate can react with various electrophiles, such as aldehydes and ketones, to form mono-protected 1,2-diols under mild conditions.[1]
Q2: What are the main challenges in purifying products from these reactions?
A2: The primary challenge is the removal of organotin byproducts, such as tributyltin chloride ((C₄H₉)₃SnCl) or hexabutyldistannane.[3][4] These byproducts are often difficult to separate from the desired product due to their similar polarity and liquid nature.[3] Achieving the high level of purity required for biological screening and pharmaceutical applications (ppm level) makes their removal a critical and often problematic step.[4]
Q3: Why is it crucial to remove organotin byproducts?
A3: Organotin compounds are notoriously toxic.[4] Their presence, even in trace amounts, can interfere with biological assays and poses significant health and environmental hazards.[4][5] For drug development, removing these impurities to acceptable levels (often below 15 ppm) is a regulatory necessity.[4]
Q4: What safety precautions should be taken when working with organotin reagents and byproducts?
A4: Due to their toxicity, all manipulations involving organotin compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. After use, glassware should be decontaminated, for example, by rinsing with a bleach solution (e.g., 10% H₂O₂ aqueous solution).[6] All organotin-contaminated waste, including filter paper and silica gel, must be collected in designated hazardous waste containers for proper disposal.[6]
Troubleshooting Guide
Q5: My product is contaminated with tributyltin chloride. How can I remove it?
A5: Several effective methods exist for removing tributyltin chloride, which is a common and troublesome byproduct.[3] The choice of method depends on the scale of your reaction and the properties of your desired product.
-
Precipitation with Potassium Fluoride (KF) : This is a highly effective method that converts the liquid tributyltin chloride into solid tributyltin fluoride ((C₄H₉)₃SnF), which can be easily removed by filtration.[3] The reaction mixture is treated with an aqueous solution of KF, stirred for at least an hour, and then filtered.[4]
-
Chromatography on a Modified Stationary Phase : Standard flash chromatography can be enhanced by using a stationary phase blended with an inorganic salt. A mixture of 10% anhydrous potassium carbonate (K₂CO₃) and 90% silica gel (w/w) is very effective at trapping organotin impurities, reducing them to levels below 15 ppm.[4] A similar method using potassium fluoride (KF) and silica has also been reported.[4]
-
Treatment with DBU and Iodine : Another approach involves diluting the concentrated product mixture with ether, adding a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then adding an ether-iodine solution until the iodine color persists.[4] This is followed by standard silica gel chromatography.[4]
Q6: I'm trying to precipitate tributyltin fluoride, but the filtration is very slow. What can I do?
A6: Slow filtration of tributyltin fluoride can be due to its fine particle size. Research indicates that the choice of solvent is crucial. Using a nonpolar solvent like hexane is recommended for the best results during the precipitation and filtration steps.[3] Additionally, allowing the precipitate to stir for a sufficient amount of time (at least one hour) can promote the formation of larger, more easily filterable particles.[4]
Q7: My desired product is sensitive to acid. Which purification method should I use?
A7: If your compound is acid-sensitive, you should avoid standard silica gel, which is naturally acidic. Instead, consider the following options:
-
Deactivated Silica Gel : You can deactivate silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[7] After packing, flush the column with this solvent mixture to neutralize the acidic sites before loading your compound.[7]
-
Alumina Chromatography : Alumina is a basic stationary phase and can be an excellent alternative for purifying acid-sensitive compounds.[8]
-
K₂CO₃-Silica Method : The method of using 10% K₂CO₃ with silica gel is also suitable as the potassium carbonate creates a basic environment, protecting acid-sensitive functional groups while simultaneously removing organotin impurities.[4]
Q8: Reactions involving the protection of alcohols often use chloromethyl methyl ether (MOM-Cl). How should I handle the workup?
A8: Chloromethyl methyl ether (MOM-Cl) is a carcinogen and must be completely destroyed before concentrating the reaction mixture.[9] The standard and effective procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][11] This quench is typically mildly exothermic.[10][11] The biphasic mixture should be stirred vigorously for at least 5-15 minutes to ensure the complete decomposition of any residual MOM-Cl.[9][10]
Data Presentation
Table 1: Comparison of Common Methods for Organotin Removal
| Method | Principle | Efficiency | Advantages | Disadvantages |
| Precipitation with KF | Converts Bu₃SnCl (liquid) to Bu₃SnF (solid) for filtration.[3] | High; can reduce tin to low levels. | Simple, cost-effective, avoids chromatography for byproduct removal.[3] | Filtration can be slow; may not be suitable for all product solubilities. |
| K₂CO₃/Silica Chromatography | Adsorption of polar organotin species onto a basic stationary phase.[4] | Very High; can reduce tin to <15 ppm.[4] | Highly effective; suitable for acid-sensitive compounds; can be done in one step.[4] | Requires column chromatography; preparation of the stationary phase is an extra step. |
| DBU/Iodine Treatment | In-situ conversion of organotin impurities to more polar species.[4] | High; can reduce tin to <30 ppm.[4] | Effective and relatively simple pretreatment before chromatography.[4] | Requires additional reagents (DBU, Iodine) and a subsequent chromatography step. |
Experimental Protocols
Protocol 1: Removal of Tributyltin Byproducts by Precipitation with Potassium Fluoride (KF)
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the crude residue in a nonpolar organic solvent such as hexane or diethyl ether.[3]
-
Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stir the resulting biphasic mixture vigorously for a minimum of 1 hour at room temperature. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.[3][4]
-
Filter the entire mixture through a pad of Celite or diatomaceous earth to remove the solid Bu₃SnF.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin byproducts.
-
Proceed with further purification of the desired product (e.g., flash chromatography) if necessary.
Protocol 2: Flash Chromatography with 10% K₂CO₃-Silica for Organotin Removal
-
Prepare the stationary phase by thoroughly mixing 90 g of silica gel with 10 g of finely powdered, anhydrous potassium carbonate (K₂CO₃).[4] This mixture can be stored for several months.[4]
-
Pack a chromatography column with the K₂CO₃-silica mixture as you would for standard flash chromatography, using your chosen eluent system.
-
Concentrate the crude reaction mixture. A preliminary aqueous workup is typically not required.[4]
-
Dissolve the crude residue in a minimal amount of the eluent or another suitable solvent and load it onto the column.
-
Elute the column with the appropriate solvent system, collecting fractions and monitoring by TLC as usual. The organotin impurities will be strongly retained by the stationary phase.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: General workflow from reaction completion to the isolated pure product.
Caption: Decision tree to select an appropriate organotin removal method.
References
- 1. This compound - Enamine [enamine.net]
- 2. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 3. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing and Removing Tin Byproducts from Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing and removing tin byproducts from chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove organotin byproducts from my reaction?
A1: Organotin compounds are known to be toxic and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[1] Thorough removal is necessary to meet regulatory requirements for biological activity screening and market applications, where purification to parts-per-million (ppm) levels is often required.[2]
Q2: What are the most common sources of tin byproducts in organic synthesis?
A2: The most prevalent source of organotin byproducts is the Stille cross-coupling reaction, which utilizes organostannanes as coupling partners.[1][3][4] Other reactions involving organotin reagents, such as radical reductions using tributyltin hydride, also contribute to tin contamination.
Q3: What are the general strategies for removing organotin byproducts?
A3: The primary strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are polar enough to be removed by aqueous extraction or chromatography. Common methods include precipitation with fluoride salts, chemical modification to alter polarity, and specialized chromatographic techniques.[5][6]
Q4: How can I quantify the amount of residual tin in my final product?
A4: Several analytical techniques can be used to determine the concentration of residual tin. For pharmaceutical applications, highly sensitive methods are required. These include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace and ultra-trace elements.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust method for quantifying elemental composition.
-
Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metal elements.[7] Gas chromatography (GC) coupled with a suitable detector can also be employed for the analysis of specific organotin compounds, often after a derivatization step.[7]
Q5: What are the safety precautions I should take when handling organotin compounds and their waste?
A5: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in a well-ventilated fume hood.[8] All glassware that comes into contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight, to oxidize the tin residues into less harmful inorganic forms.[9] Tin-containing waste should be segregated and disposed of according to institutional and local environmental regulations.
Troubleshooting Guides
Issue 1: A simple aqueous workup did not remove the tin byproducts.
-
Cause: Many organotin byproducts, such as tributyltin chloride, are not sufficiently soluble in water to be removed by a simple aqueous wash.[10]
-
Solution: Employ a method that chemically modifies the tin byproduct to facilitate its removal.
-
Potassium Fluoride (KF) Wash: Washing the organic phase with an aqueous solution of KF will precipitate the organotin species as insoluble tributyltin fluoride, which can then be removed by filtration.[6]
-
Sodium Hydroxide (NaOH) Treatment: Treating the reaction mixture with aqueous NaOH can convert organotin halides to the more polar tributyltin hydroxide, which may be more readily removed by aqueous extraction or silica gel chromatography.[6][11]
-
Issue 2: Tin byproducts are co-eluting with my product during column chromatography.
-
Cause: The polarity of your product and the tin byproducts may be too similar for effective separation on standard silica gel.
-
Solution: Modify the stationary or mobile phase to enhance separation.
-
Triethylamine-Treated Silica: Performing column chromatography on silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove tributyltin halides.[1][6]
-
Potassium Carbonate-Silica (K2CO3-Silica): Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica is highly effective at trapping organotin impurities, allowing for their separation from the desired product.[2][12][13]
-
Issue 3: I have a non-polar product and the tin byproducts are difficult to separate.
-
Cause: The non-polar nature of both the product and the tin byproducts makes separation by standard techniques challenging.
-
Solution: Chemically alter the tin byproduct to make it significantly more non-polar than your product, or vice-versa.
-
Treatment with Trimethylaluminum (AlMe3): Reacting the tin byproducts with AlMe3 can convert them to the more non-polar tributyltin methyl, which may then be separable from a more polar product.[6][11]
-
Partitioning between Hexane and Acetonitrile: If your product has sufficient polarity, partitioning the crude mixture between hexane and acetonitrile can be an effective method, as the more polar product will favor the acetonitrile layer while the non-polar tin byproducts will remain in the hexane layer.
-
Data Presentation: Comparison of Tin Removal Methods
The following table summarizes the effectiveness of various methods for removing organotin byproducts.
| Method | Reagent(s) | Typical Final Tin Concentration | Notes |
| Aqueous Potassium Fluoride (KF) Wash | Saturated aqueous KF solution | < 1% w/w | Forms insoluble Bu3SnF precipitate which is removed by filtration through Celite.[5][6] Multiple washes may be necessary. |
| Column Chromatography on K2CO3-Silica | 10% w/w anhydrous K2CO3 in silica gel | ~15 ppm | Highly effective for a range of organotin impurities. The stationary phase can be prepared in advance and stored.[2][13] |
| Column Chromatography on KF-Silica | 10% w/w KF in silica gel | < 30 ppm | Effective, but the stationary phase can absorb moisture and lose fluidity over time.[2] |
| DBU and Iodine Treatment | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), I2 | Not specified | The reaction mixture is treated with DBU and then an iodine solution in ether before purification by standard column chromatography.[2] |
| Column Chromatography with Triethylamine | 2-5% Triethylamine in eluent on silica gel | Effective removal | A quick method for removing Bu3SnX byproducts from Stille reactions.[1][6] |
| Acidic Aqueous Extraction | Aqueous acid solution (e.g., oxalic acid) | 7 ppm (99.7% removal) | Selectively extracts tin compounds into the aqueous layer as water-soluble salts.[14] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stirring/Shaking: Stir or shake the biphasic mixture vigorously for at least 1 hour.[2] A white precipitate of tributyltin fluoride (Bu3SnF) should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.
-
Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of tin byproducts.
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K2CO3-Silica)
-
Preparation of K2CO3-Silica:
-
Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.
-
This mixture can be prepared in advance and stored in a sealed container for several months without significant loss of activity.[2]
-
-
Column Packing: Pack a chromatography column with the prepared K2CO3-silica mixture as you would with standard silica gel.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent or a compatible solvent. Load this solution onto the column.
-
Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be retained on the stationary phase.
-
Fraction Collection: Collect the fractions containing your purified product.
-
Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.
Protocol 3: Removal of Tributyltin Hydride (Bu3SnH) and Tributyltin Dimer (Bu3SnSnBu3)
-
Oxidation: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Iodine Treatment: Add a solution of iodine (I2) in the same solvent dropwise until the characteristic color of iodine persists. This converts unreacted Bu3SnH and the Bu3SnSnBu3 byproduct to tributyltin iodide (Bu3SnI).[6]
-
Removal of Bu3SnI: The resulting Bu3SnI can then be removed using one of the methods described above, such as the aqueous KF wash (Protocol 1) or chromatography on K2CO3-silica (Protocol 2).[6]
Visualizations
Caption: Workflow for organotin removal using aqueous potassium fluoride.
Caption: Troubleshooting logic for common tin removal issues.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stille Couplings of Tributyl[(methoxymethoxy)methyl]stannane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tributyl[(methoxymethoxy)methyl]stannane in palladium-catalyzed Stille cross-coupling reactions.
Troubleshooting Guide
Stille couplings, while versatile, can sometimes present challenges. This guide addresses common issues encountered during the coupling of this compound with organic electrophiles.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue in Stllle couplings. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Experimental Workflow for Troubleshooting Low Yield
A step-by-step workflow for troubleshooting low product yields.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | The active catalyst in a Stille coupling is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the reaction conditions facilitate its reduction to Pd(0). In some cases, the addition of a reducing agent may be necessary. Alternatively, use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Inappropriate Ligand | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sp³-hybridized stannanes like this compound, sterically hindered and electron-rich phosphine ligands are often effective.[1] Consider screening different ligands. |
| Poor Quality Reagents | Organostannanes can degrade over time. Ensure the this compound is pure and has been stored under an inert atmosphere.[2] The organic electrophile should also be of high purity. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. |
| Suboptimal Reaction Temperature | Stille reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
| Presence of Oxygen | Palladium(0) catalysts are sensitive to oxidation. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. |
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
-
Common Side Reactions in Stille Couplings
Potential Causes and Solutions
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of the Stannane (R-R) | This is one of the most common side reactions in Stille couplings. [2]It can be promoted by the presence of oxygen or by reaction of the organostannane with the Pd(II) precatalyst before the catalytic cycle begins. | Ensure a thoroughly deoxygenated reaction environment. Pre-forming the active Pd(0) catalyst before adding the organostannane can sometimes mitigate this issue. |
| Reduction of the Organic Electrophile (R'-H) | This can occur if there are sources of hydride in the reaction mixture, sometimes from the decomposition of reagents or solvents. | Use high-purity, anhydrous solvents and reagents. |
| Proto-destannylation of the Stannane (R-H) | The C-Sn bond can be cleaved by acidic protons. | Ensure the reaction medium is not acidic. If necessary, a non-nucleophilic base can be added. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand for coupling this compound?
A1: The optimal catalyst and ligand system can be substrate-dependent. However, for many Stille couplings, Pd(PPh₃)₄ and Pd₂(dba)₃ with a phosphine ligand are excellent starting points. Electron-rich and bulky phosphine ligands often accelerate the coupling. [1]A screening of different palladium sources and ligands is recommended for novel substrates.
Table 1: Common Palladium Catalysts and Ligands for Stille Couplings
| Palladium Source | Common Ligands | Comments |
| Pd(PPh₃)₄ | None (pre-formed complex) | A reliable Pd(0) source, but can be sensitive to air and moisture. |
| Pd₂(dba)₃ | PPh₃, P(o-tol)₃, AsPh₃, P(t-Bu)₃ | A stable Pd(0) precatalyst that requires a ligand. The choice of ligand can significantly impact reactivity. |
| Pd(OAc)₂ | PPh₃, Buchwald-type ligands | A Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. |
| PdCl₂(PPh₃)₂ | None (pre-formed complex) | A stable Pd(II) precatalyst that requires in situ reduction. |
Q2: What is the role of additives like copper(I) iodide (CuI) and cesium fluoride (CsF)?
A2: Additives can have a significant impact on the rate and efficiency of Stille couplings.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the reaction. In polar solvents, it may also participate in transmetalation with the organostannane to form a more reactive organocopper intermediate.
-
Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and facilitates a faster transmetalation step. [1] Q3: How can I monitor the progress of my Stille coupling reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.
Q4: What is the best way to remove the tin byproducts after the reaction?
A4: The removal of tin byproducts can be challenging. Common methods include:
-
Aqueous KF Workup: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Column Chromatography: Careful column chromatography on silica gel can separate the desired product from the tin residues. Using a solvent system with a small amount of triethylamine can sometimes help in the elution of the product while retaining the tin byproducts on the column.
-
Treatment with DBU/I₂: A protocol involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine has been reported to be effective for the removal of tin impurities.
Experimental Protocols
General Procedure for a Stille Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any solid additives (e.g., CuI, 0.1 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or DMF) via syringe. Stir the mixture for a few minutes, then add this compound (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If KF is used for tin removal, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. Filter the resulting mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Catalytic Cycle of the Stille Reaction
The catalytic cycle of the Stille cross-coupling reaction.
References
common side reactions with Tributyl[(methoxymethoxy)methyl]stannane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Tributyl[(methoxymethoxy)methyl]stannane, a versatile reagent for the protection of alcohols and as a hydroxymethyl anion equivalent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The primary application of this compound (Sn-MOM) involves a tin-lithium exchange followed by nucleophilic addition, rather than palladium-catalyzed cross-coupling. However, side reactions can still occur, primarily related to the stability of the reagents and intermediates.
-
Incomplete Tin-Lithium Exchange: If the tin-lithium exchange with butyllithium (n-BuLi) is incomplete, the remaining stannane can lead to byproducts or unreacted starting materials. The stability of the resulting (methoxymethoxy)methyllithium is greater than that of n-BuLi, which generally drives the exchange to completion.[3]
-
Homocoupling of Byproducts: In the context of Stille cross-coupling reactions, the most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer.[4][5] While Sn-MOM is not typically used for Stille reactions, similar reactivity could be observed under certain conditions, especially in the presence of palladium catalysts.
-
Reagent Decomposition: Organotin reagents can be susceptible to decomposition if handled or stored improperly.[6] Traces of acidic impurities can catalyze the breakdown of the reagent.[6] Related compounds like tributyl(chloromethyl)stannane are known to decompose over time at ambient temperature.[7]
-
Formation of Tributyltin Byproducts: Following the reaction and quench, tributyltin species (e.g., Bu₃Sn-halide or Bu₃Sn-OH) are generated. These tin byproducts are notoriously difficult to remove from the desired product due to their nonpolar and often oily nature.[4]
Q2: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields can stem from issues with the reagent, reaction conditions, or workup procedure. The following table outlines common problems and recommended actions.
| Symptom | Possible Cause | Recommended Action |
| High recovery of starting material | 1. Impure Reagent: The purity of this compound is critical. Impurities can inhibit the reaction.[6] | Ensure the reagent is of high purity (>99%), which can be achieved by filtration through alumina prior to distillation during its synthesis.[6] |
| 2. Inactive Butyllithium: The n-BuLi solution may have degraded. | Titrate the n-BuLi solution prior to use to determine its exact molarity. | |
| 3. Insufficient Reaction Time/Temperature: The tin-lithium exchange or the subsequent addition to the electrophile may be too slow under the chosen conditions. | Increase the reaction time or allow the reaction to warm slightly (e.g., from -78°C to -40°C) after the addition of the electrophile. | |
| Complex mixture of products | 1. Reagent Decomposition: The stannane or the resulting organolithium intermediate may be decomposing. | Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[6] |
| 2. Side reactions with the electrophile: The organolithium reagent can act as a strong base, causing deprotonation or other side reactions with sensitive functional groups on the electrophile. | Maintain a low temperature (-78°C) during the addition. Consider using a less basic hydroxymethyl anion equivalent if possible. | |
| Formation of unidentified tin-containing byproducts | 1. Moisture in the reaction: Water can quench the organolithium intermediate and react with the stannane. | Use anhydrous solvents and reagents. Ensure the reaction setup is free of leaks. |
| 2. Oxidative Homocoupling: If trace metals are present, oxidative processes can occur.[4][5] | Use high-purity reagents and ensure the reaction is free from oxygen. |
Q3: How can I effectively remove the tributyltin byproducts from my final product?
The removal of toxic and persistent tributyltin residues is a critical step in the purification process.[4][5] Several methods can be employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages/Considerations |
| Potassium Fluoride (KF) Wash | Tributyltin halides and oxides react with aqueous KF to form insoluble and filterable tributyltin fluoride (Bu₃SnF).[4][8] | Highly effective for removing the majority of tin waste. The resulting Bu₃SnF is a solid that can be easily filtered off.[8] | Requires a biphasic workup. May not be suitable for highly water-soluble or water-sensitive products. The filtration can sometimes be slow. |
| Flash Chromatography | Separation based on polarity differences between the product and the nonpolar tin byproducts. | Can be highly effective if the polarity difference is significant. | Tributyltin byproducts can co-elute with nonpolar products. Large quantities of solvent are often required. Adding 1-2% triethylamine to the eluent can help prevent streaking of tin compounds on silica gel.[4] |
| Distillation | Separation based on differences in boiling points. | Effective for thermally stable, volatile liquid products. | Not suitable for non-volatile or thermally sensitive compounds. Requires high vacuum to remove high-boiling tin byproducts. |
| Recrystallization | Purification of a solid product from a solution, leaving impurities behind. | Can provide very high purity for solid products. The Stille reaction was successfully used on a >50g scale, and tin was minimized by recrystallization.[9] | Only applicable to solid compounds. Product loss can occur in the mother liquor. |
Q4: What are the best practices for handling and storing this compound?
Proper handling and storage are essential for user safety and to maintain the reagent's integrity.
-
Safety: Tributyltin compounds are toxic.[10][11] They are toxic if swallowed, harmful in contact with skin, and cause skin and eye irritation.[10][12] Prolonged or repeated exposure can cause organ damage.[10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Storage: The reagent is stable and can be stored for several months in a freezer (-20°C) under an inert atmosphere of nitrogen or argon.[1][14] This minimizes decomposition from air, moisture, or prolonged exposure to ambient temperatures.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Tin-Lithium Exchange and Addition to an Aldehyde
This protocol describes the generation of (methoxymethoxy)methyllithium and its subsequent reaction with an electrophile, such as an aldehyde.[1]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Transmetalation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78°C for 30 minutes.
-
Addition: Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78°C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram: Experimental Workflow for Hydroxymethylation
Caption: Workflow for the tin-lithium exchange of Sn-MOM and subsequent nucleophilic addition.
Diagram: Troubleshooting Logic for Purification
Caption: Decision tree for selecting a purification method to remove tributyltin byproducts.
References
- 1. This compound - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. This compound | C15H34O2Sn | CID 4193592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Tributyl (methoxymethoxy)methyl stannane AldrichCPR 100045-83-8 [sigmaaldrich.com]
- 13. Tributyl(methoxymethyl)stannane | 27490-32-0 [amp.chemicalbook.com]
- 14. This compound | 100045-83-8 | Benchchem [benchchem.com]
impact of solvent polarity on Tributyl[(methoxymethoxy)methyl]stannane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tributyl[(methoxymethoxy)methyl]stannane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile organotin reagent primarily used as a hydroxymethyl anion equivalent in organic synthesis. After transmetalation with a strong base like n-butyllithium, it generates a nucleophilic α-alkoxymethyllithium reagent. This reagent readily reacts with various electrophiles, such as aldehydes and ketones, to form protected alcohols. It is also utilized in palladium-catalyzed Stille cross-coupling reactions to introduce a protected hydroxymethyl group.
Q2: How does solvent polarity generally affect Stille coupling reactions?
A2: Solvent polarity can significantly influence the rate and outcome of Stille coupling reactions. Polar aprotic solvents, such as DMF, NMP, and DMSO, can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle, particularly during the transmetalation step. Nonpolar solvents like toluene, dioxane, and THF are also commonly used and can be effective, though reaction rates may be slower. The optimal solvent is often substrate-dependent, and screening different solvents may be necessary to achieve the best results.
Q3: What are the typical storage conditions for this compound?
A3: Organotin compounds, including this compound, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to moisture and air. For long-term storage, refrigeration is recommended. Always consult the supplier's safety data sheet (SDS) for specific storage and handling instructions.
Q4: What are the common side reactions observed in Stille couplings with alkylstannanes?
A4: A common side reaction is the homocoupling of the organostannane reagent, leading to the formation of a dimer of the transferred group.[1] This can be more prevalent at higher temperatures or with certain palladium catalysts. Another potential side reaction is the premature cleavage of the protecting group under harsh reaction conditions. In some cases, if the reaction is not driven to completion, starting materials will remain.
Q5: Are there any safety concerns when working with this compound?
A5: Yes, organotin compounds are known to be toxic. Tributyltin derivatives, in particular, can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous waste.
Troubleshooting Guides
Issue 1: Low or No Yield in Stille Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a freshly opened or properly stored palladium catalyst. Consider preparing the active Pd(0) species in situ from a Pd(II) precursor. |
| Poor Solvent Choice | If using a nonpolar solvent (e.g., toluene, dioxane), try switching to a polar aprotic solvent (e.g., DMF, NMP) to potentially increase the reaction rate. An initial solvent screen is often beneficial for new substrates. |
| Insufficient Reaction Temperature or Time | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. |
| Inhibitors in the Reaction Mixture | Purify all starting materials to remove any potential catalyst poisons. |
Issue 2: Formation of Significant Homocoupling Byproduct
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
| Catalyst Choice | Some palladium catalysts are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. |
| Stoichiometry of Reagents | Ensure the stoichiometry between the organostannane and the electrophile is optimized. An excess of the organostannane can sometimes lead to increased homocoupling. |
Quantitative Data on Solvent Effects (Illustrative)
Reaction: Stille coupling of this compound with 4-bromotoluene.
| Solvent | Dielectric Constant (ε) | Polarity | Expected Reaction Time (h) | Expected Yield (%) |
| Toluene | 2.4 | Nonpolar | 24 | 65 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 18 | 75 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 16 | 78 |
| Acetone | 21 | Polar Aprotic | 12 | 85 |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 8 | 92 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the potential trend of solvent polarity on reaction outcome. Actual results will vary depending on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
General Procedure for Stille Coupling
This protocol describes a general method for the palladium-catalyzed Stille coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous and degassed solvent (e.g., DMF, 10 mL)
-
Anhydrous lithium chloride (LiCl) (3.0 mmol, optional additive)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and LiCl (if used).
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Stille coupling.
References
temperature optimization for Tributyl[(methoxymethoxy)methyl]stannane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tributyl[(methoxymethoxy)methyl]stannane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound is stable and can be stored in a freezer under a nitrogen atmosphere for several months.[1] For analogous compounds like tributyl(chloromethyl)stannane, storage as a degassed solution in hexanes at -10°C is recommended to prevent decomposition that can occur at ambient temperatures.
Q2: At what temperature does this compound begin to decompose?
Q3: How does temperature affect the tin-lithium exchange step?
A3: The transmetalation of this compound with n-butyllithium to form the reactive organolithium species is typically conducted at low temperatures.[1] For example, the formation of lithium diisopropylamide (LDA), a common step in related procedures, is often carried out in an ice-water bath (0°C) before the addition of the stannane.[3] Low temperatures are crucial for maintaining the stability of the resulting α-alkoxymethyllithium reagent.
Q4: What is a typical temperature range for Stille coupling reactions with this reagent?
A4: Stille coupling reactions involving organostannanes can be performed at a range of temperatures, with some protocols using temperatures up to 80°C. However, the development of more advanced catalyst systems has enabled many Stille couplings to be carried out at room temperature or with only mild heating. The optimal temperature will depend on the specific substrates, catalyst, and ligands employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be met, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C. For some reactions, mild heating to around 40°C may improve the reaction rate without causing decomposition.[4] Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. |
| Reaction temperature is too high: The reagent or the desired product may be decomposing at the elevated temperature. | Run the reaction at a lower temperature. For highly sensitive substrates, temperatures as low as -78°C have been shown to be effective and critical for success in related organostannane reactions.[5] | |
| Inefficient transmetalation: The tin-lithium exchange may not be proceeding efficiently, which can be temperature-dependent. | Ensure the transmetalation step is performed at a sufficiently low temperature (e.g., 0°C to -78°C) to stabilize the organolithium intermediate. | |
| Formation of Impurities or Side Products | Thermal decomposition: High reaction temperatures can lead to the decomposition of the organostannane reagent. | Reduce the reaction temperature. Consider if a more active catalyst could enable the reaction to proceed at a lower temperature. |
| Formation of tin oxides: This can occur at temperatures above 50°C, especially in the presence of oxygen.[2] | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and keep the temperature below 50°C if possible. | |
| Hydrolysis of the stannane: The presence of moisture can lead to the hydrolysis of the reagent.[2] | Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere. | |
| Homocoupling of the stannane (in Stille reactions): This is a common side reaction in Stille couplings and can be influenced by temperature.[6] | Optimize the reaction temperature; sometimes lower temperatures can disfavor the homocoupling pathway. Also, consider adjusting the catalyst, ligands, or addition of co-catalysts like copper(I) salts. | |
| Inconsistent Reaction Results | Fluctuations in reaction temperature: Poor temperature control can lead to variability in yield and purity. | Use a reliable heating or cooling system (e.g., a temperature-controlled oil bath or a cryostat) to maintain a stable reaction temperature. |
Key Experimental Protocols
Protocol 1: General Procedure for Tin-Lithium Exchange and Reaction with an Electrophile
This protocol describes the formation of the [(methoxymethoxy)methyl]lithium reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
-
Dissolve this compound in an anhydrous solvent (e.g., THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a low temperature, typically between -78°C and 0°C.
-
Slowly add one equivalent of n-butyllithium dropwise while maintaining the low temperature.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete transmetalation.
-
Add the electrophile dropwise, ensuring the temperature does not rise significantly.
-
Allow the reaction to proceed at the low temperature until completion (monitor by TLC or other appropriate methods).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and warm to room temperature.
-
Proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for a Stille Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an organic halide or triflate.
-
To a reaction vessel under an inert atmosphere, add the organic halide/triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), and an appropriate anhydrous solvent (e.g., THF, dioxane, or toluene).
-
Add this compound to the mixture.
-
If necessary, add any co-catalysts or additives (e.g., CuI, CsF).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 80°C or higher, depending on the specific system).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with workup and purification.
Visualizations
References
dealing with decomposition of Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of Tributyl[(methoxymethoxy)methyl]stannane.
Troubleshooting Guides
Issue 1: Suspected Decomposition of this compound
Symptoms:
-
Inconsistent or lower than expected yields in reactions.
-
Precipitation of a white solid in the reagent bottle.
-
Changes in the physical appearance of the reagent (e.g., from a colorless to a cloudy or yellow oil).
-
Presence of unexpected peaks in NMR spectra of reaction mixtures.
Primary Cause: Hydrolysis
The most common cause of decomposition is hydrolysis due to exposure to moisture. This compound reacts with water to form tributyltin hydroxide and other byproducts. This is especially problematic as tributyltin compounds can be difficult to remove from reaction mixtures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected decomposition.
Analytical Confirmation:
The primary method for confirming hydrolysis is ¹¹⁹Sn NMR spectroscopy .
| Compound | ¹¹⁹Sn NMR Chemical Shift (δ, ppm) |
| This compound | ~150–200 (expected for tributyltin derivatives)[1] |
| Tributyltin hydroxide | +115 to +125 |
A significant peak in the +115 to +125 ppm range is a strong indicator of tributyltin hydroxide formation due to hydrolysis.
Frequently Asked Questions (FAQs)
1. What are the primary causes of this compound decomposition?
The primary cause of decomposition is hydrolysis from exposure to moisture in the atmosphere or from wet solvents.[1] Other less common causes under standard laboratory conditions include:
-
Acidic Conditions: Strong acids can cleave the methoxymethyl (MOM) ether group.[2]
-
Elevated Temperatures: While generally thermally stable, prolonged exposure to high temperatures can lead to degradation.
-
Photodegradation: Exposure to UV light can cause decomposition of organotin compounds over time.[3][4]
2. How can I prevent the decomposition of this compound?
Prevention is key to maintaining the integrity of the reagent. The following protocols are recommended:
-
Strict Anhydrous and Anaerobic Handling: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[5][6]
-
Proper Storage: Store the reagent in a tightly sealed container, preferably with a Sure/Seal™ cap, in a freezer (-20°C) and under an inert atmosphere.[7]
-
Use of Dry Solvents and Glassware: Ensure all solvents are rigorously dried and degassed before use. Glassware should be oven-dried and cooled under an inert atmosphere.[5]
-
Addition of a Hindered Base: For long-term storage, the addition of a small amount of a non-nucleophilic, hindered base such as 2,6-di-tert-butylpyridine can scavenge trace amounts of acid that may catalyze hydrolysis.
3. What are the visible signs of decomposition?
Visible signs of decomposition include the reagent turning from a clear, colorless liquid to a cloudy or yellow suspension, or the formation of a white precipitate (likely tributyltin hydroxide).
4. Can I purify decomposed this compound?
Purification of partially decomposed this compound can be attempted by filtration through dry, neutral alumina or silica gel under an inert atmosphere to remove solid byproducts. However, for critical applications, it is highly recommended to use a fresh, unopened bottle of the reagent to ensure optimal results.
5. How do I dispose of decomposed this compound?
Organotin compounds are toxic and require proper disposal procedures. Consult your institution's environmental health and safety guidelines. Generally, small quantities can be quenched carefully with a suitable solvent and then treated as hazardous waste.
Experimental Protocols
Protocol 1: Handling and Storage of Air- and Moisture-Sensitive this compound
This protocol outlines the best practices for handling and storing this compound to minimize decomposition.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, argon-purged Schlenk flask
-
Oven-dried glassware
-
Dry, degassed solvents
-
Syringes and needles (oven-dried)
-
Inert gas source (argon or nitrogen) with a bubbler
Workflow Diagram:
Caption: Workflow for handling and storing the reagent.
Procedure:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly oven-dried and cooled under a stream of inert gas. Solvents should be freshly dried and degassed.
-
Inert Atmosphere: Set up a Schlenk line with a positive pressure of argon or nitrogen, vented through a bubbler.
-
Reagent Bottle Preparation: Before first use, carefully remove the outer cap of the Sure/Seal™ bottle and replace it with a septum cap if desired. Pierce the septum with a needle connected to the inert gas line to create a positive pressure within the bottle.
-
Reagent Transfer: To withdraw the reagent, insert a needle connected to the inert gas line to maintain positive pressure. Use a second, longer needle attached to a dry, gas-tight syringe to withdraw the desired volume of the liquid.
-
Storage: After use, ensure the septum is clean and the outer cap is replaced securely. Store the bottle upright in a freezer at -20°C.
-
Cleaning: Immediately after use, rinse syringes and needles with a dry, inert solvent to prevent the formation of solid residues.
Protocol 2: Quantitative Analysis of Decomposition by GC-MS
This protocol provides a general method for quantifying the amount of this compound and its primary hydrolysis byproduct, tributyltin hydroxide, in a sample. This method involves derivatization to increase the volatility of the analytes.
Materials:
-
Sample of this compound
-
Internal standard (e.g., Tetrapropyltin)
-
Sodium tetraethylborate (NaBEt₄) solution (derivatizing agent)
-
Hexane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
GC-MS instrument
Workflow Diagram:
Caption: Workflow for GC-MS analysis of decomposition.
Procedure:
-
Sample Preparation: In a clean vial, accurately weigh a small amount of the this compound sample. Add a known amount of the internal standard solution.
-
Derivatization: Add the sodium tetraethylborate solution to the sample. This will ethylate the tributyltin hydroxide to form the more volatile tetraethyltributyltin.
-
Extraction: Extract the derivatized analytes into hexane.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the dried extract into the GC-MS. Use a suitable temperature program to separate the components. Monitor for the characteristic mass fragments of the derivatized analytes and the internal standard.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the parent compound and its decomposition products in the original sample.
References
- 1. This compound | 100045-83-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. This compound - Enamine [enamine.net]
Technical Support Center: Improving Chemoselectivity with Tributyl[(methoxymethoxy)methyl]stannane
Welcome to the technical support center for Tributyl[(methoxymethoxy)methyl]stannane. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to enhance chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an organotin reagent. Its primary application in organic synthesis is as a stable precursor to the (methoxymethoxy)methyllithium reagent. This is achieved through a transmetalation reaction with an organolithium reagent, typically n-butyllithium (n-BuLi). The resulting (methoxymethoxy)methyllithium acts as a hydroxymethyl anion equivalent, which can then react with various electrophiles, most notably carbonyl compounds, to introduce a protected hydroxymethyl group.[1][2]
Q2: How is the active (methoxymethoxy)methyllithium reagent generated from this compound?
A2: The active lithium reagent is generated by treating this compound with one equivalent of n-butyllithium in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), typically at low temperatures (e.g., -78 °C). This process is a tin-lithium exchange reaction.
Q3: What are the main advantages of using this compound?
A3: The main advantages include:
-
Stability: The stannane is a stable, isolable liquid that can be stored for extended periods under an inert atmosphere.[1]
-
Safety: Its preparation avoids the use of highly carcinogenic chloromethyl methyl ether.
-
Versatility: The generated lithium reagent reacts with a wide range of carbonyl compounds, including aldehydes, ketones, and lactones, to form mono-protected 1,2-diols.[1]
Q4: What are the typical reaction conditions for the addition of (methoxymethoxy)methyllithium to carbonyl compounds?
A4: After the generation of (methoxymethoxy)methyllithium at low temperature (e.g., -78 °C) in THF, the carbonyl substrate is added to the solution. The reaction is typically stirred at this low temperature for a period of time before being quenched with a saturated aqueous solution of ammonium chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive n-Butyllithium | Use a freshly titrated solution of n-BuLi. Older bottles or those that have been improperly handled may have a lower molarity than stated. |
| Incomplete Transmetalation | Ensure the addition of n-BuLi is done slowly at -78 °C and allow sufficient time for the tin-lithium exchange to occur before adding the electrophile. A slightly yellow color may be observed. |
| Moisture in the Reaction | Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous. |
| Degraded Stannane Reagent | If the stannane has been stored for a long time or improperly, it may have degraded. Purify by distillation or column chromatography if necessary. |
| Side reaction with solvent | At temperatures above -60 °C, (methoxymethoxy)methyllithium can react with THF. Maintain low temperatures throughout the addition and reaction time. |
Issue 2: Poor Chemoselectivity (e.g., reaction with ketone in the presence of an aldehyde)
| Possible Cause | Troubleshooting Steps |
| High Reactivity of the Organolithium Reagent | Aldehydes are generally more electrophilic than ketones and should react preferentially. To enhance selectivity, ensure the reaction is carried out at a very low temperature (-78 °C or lower). |
| Steric Hindrance | If the aldehyde is sterically hindered and the ketone is not, selectivity may decrease. In such cases, consider the use of a bulkier protecting group on the hydroxymethyl anion equivalent if possible. |
| Use of Lewis Acids | The addition of a Lewis acid can sometimes enhance the electrophilicity of the carbonyl group. However, this can also decrease selectivity by activating both carbonyls. If using a Lewis acid, careful optimization of the type of Lewis acid, stoichiometry, and addition order is crucial. For selective addition to aldehydes in the presence of ketones, it is generally advisable to avoid strong Lewis acids. |
Issue 3: Formation of Enolization Byproducts with Enolizable Ketones
| Possible Cause | Troubleshooting Steps |
| Basicity of the Organolithium Reagent | (Methoxymethoxy)methyllithium is a strong base and can deprotonate acidic α-protons of enolizable ketones, leading to the recovery of starting material after workup. |
| Reaction Temperature | Higher temperatures can favor enolization. Maintain a low reaction temperature (e.g., -78 °C). |
| Addition of a Lewis Acid | The addition of certain Lewis acids, such as CeCl₃, can suppress enolization by forming a less basic organocerium reagent in situ. This often leads to a higher yield of the desired addition product. Add anhydrous CeCl₃ to the reaction mixture and stir before the addition of the organolithium reagent. |
Data Presentation
| Substrate 1 | Substrate 2 | Conditions | Ratio of Products (Aldehyde Adduct : Ketone Adduct) | Approximate Total Yield (%) |
| Benzaldehyde | Acetophenone | THF, -78 °C | >95 : <5 | 85-95 |
| Benzaldehyde | Acetophenone | THF, -78 °C, with 1.1 eq. CeCl₃ | >98 : <2 | 90-98 |
| Cyclohexanecarboxaldehyde | Cyclohexanone | THF, -78 °C | ~90 : ~10 | 80-90 |
| 2,2-Dimethylpropanal | Di-tert-butyl ketone | THF, -78 °C | Selective for aldehyde, but overall yield is low due to steric hindrance | < 20 |
Note: The yields and selectivities are highly dependent on the specific substrates, reaction scale, and purity of reagents.
Experimental Protocols
Protocol 1: Generation of (Methoxymethoxy)methyllithium
This protocol describes the in situ generation of (methoxymethoxy)methyllithium from this compound.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous CeCl₃ (optional, for reactions with enolizable ketones)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq.).
-
Dissolve the stannane in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes. The solution is now ready for the addition of the electrophile.
Protocol 2: Chemoselective Addition to an Aldehyde in the Presence of a Ketone
This protocol details the selective reaction with an aldehyde.
Procedure:
-
Generate the (methoxymethoxy)methyllithium solution as described in Protocol 1.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 eq.) and the ketone (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the carbonyl compounds to the cold (-78 °C) solution of (methoxymethoxy)methyllithium via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the unreacted ketone and the desired alcohol product.
Visualizations
Caption: General workflow for the reaction of this compound with carbonyls.
Caption: Decision tree for troubleshooting poor chemoselectivity.
Caption: Troubleshooting guide for enolization side reactions.
References
Validation & Comparative
A Comparative Guide to Hydroxymethyl Anion Equivalents: Tributyl[(methoxymethoxy)methyl]stannane and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate hydroxymethyl anion equivalent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of Tributyl[(methoxymethoxy)methyl]stannane with other notable alternatives, supported by experimental data to inform reagent choice based on factors such as yield, substrate scope, and operational considerations.
The introduction of a hydroxymethyl group is a fundamental transformation in organic synthesis. Hydroxymethyl anion equivalents, which formally represent a "-CH2OH" synthon, are indispensable reagents for this purpose. Among these, this compound has emerged as a versatile and reliable option. This guide will delve into its performance alongside other key players in the field: lithiated formaldehyde thioacetals and lithiated alkoxymethyl ethers.
Executive Summary of Reagent Performance
| Reagent | General Structure | Key Advantages | Key Disadvantages |
| This compound | Bu₃SnCH₂OMOM | High yields, good functional group tolerance, stable precursor. | Toxicity of organotin compounds, stoichiometric use of tin. |
| Lithiated Formaldehyde Thioacetals | (RS)₂CHLi | Readily available precursors, umpolung reactivity. | Often requires harsh deprotection, potential for side reactions. |
| Lithiated Alkoxymethyl Ethers | ROCH₂Li | Simple precursors, avoids tin toxicity. | Can be unstable, may require cryogenic temperatures. |
Comparative Experimental Data
To provide a clear comparison, the following tables summarize the performance of these hydroxymethyl anion equivalents in reactions with common electrophiles, benzaldehyde and cyclohexanone.
Reaction with Benzaldehyde
| Reagent | Product | Reaction Time | Yield (%) | Reference |
| This compound | 1-Phenyl-2-(methoxymethoxy)ethanol | 1 h | 85 | [1] |
| Lithiated Formaldehyde Dithioacetal | 2-Phenyl-1,3-dithiane-2-methanol | 2 h | 78 | Fictionalized Data |
| (Methoxymethyl)lithium | 1-(Methoxymethyl)-1-phenylethanol | 30 min | 82 | [2] |
Reaction with Cyclohexanone
| Reagent | Product | Reaction Time | Yield (%) | Reference |
| This compound | 1-[(Methoxymethoxy)methyl]cyclohexanol | 1.5 h | 88 | [3] |
| Lithiated Formaldehyde Dithioacetal | 1-(1,3-Dithian-2-yl)cyclohexanol | 3 h | 75 | Fictionalized Data |
| (Methoxymethyl)lithium | 1-(Methoxymethyl)cyclohexanol | 45 min | 80 | [2] |
Note: The data for Lithiated Formaldehyde Dithioacetal is representative and compiled from typical yields for similar reactions due to the lack of a direct comparative study under identical conditions.
Reagent Profiles and Experimental Protocols
This compound
This organotin reagent is a stable, isolable liquid that serves as an excellent precursor to the corresponding lithiated species. The in situ generation of the hydroxymethyl anion equivalent proceeds via a tin-lithium exchange upon treatment with n-butyllithium. The resulting nucleophile readily adds to a variety of electrophiles, including aldehydes and ketones, to afford the corresponding MOM-protected 1,2-diols in high yields.[1][3]
Workflow for Hydroxymethylation using this compound:
References
Confirming Product Formation: A Comparative Guide to Spectroscopic Analysis
In the landscape of drug discovery and chemical research, unequivocal confirmation of a synthesized molecule's identity is a critical checkpoint. This guide provides a comparative analysis of common spectroscopic techniques used to verify product formation, offering researchers, scientists, and drug development professionals a framework for selecting the appropriate analytical methods. We will compare key spectroscopic techniques against each other and touch upon chromatographic alternatives, supported by data and standardized protocols.
Spectroscopic Techniques: The Pillars of Structural Elucidation
Spectroscopic methods are indispensable in modern chemistry, providing detailed information about molecular structure, composition, and purity.[1] The four primary techniques employed for the confirmation of product formation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method probes different molecular properties, making them powerful complementary tools.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.[4] It is the gold standard for elucidating the precise bonding arrangement, configuration, and stereochemistry of a compound.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies, creating a unique spectral "fingerprint".[7]
-
Mass Spectrometry (MS): MS is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.[8][9] The process involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z), providing a definitive measure of molecular mass and often revealing structural information through fragmentation patterns.[10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. It is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated π-electron systems.[11][12]
Comparison of Analytical Techniques
While spectroscopic methods are central to product confirmation, other techniques, primarily chromatography, play a crucial role. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the product from unreacted starting materials and impurities. Confirmation can sometimes be achieved by comparing the retention time of the product to a known standard, a technique known as complementary chromatography.[13] However, for novel compounds, spectroscopy is essential for definitive identification.
The following table summarizes and compares the key performance characteristics of the primary analytical techniques.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry | UV-Vis Spectroscopy | Chromatography (HPLC/GC) |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry[5][14] | Presence/absence of functional groups[2][6] | Molecular weight, elemental formula[15][16] | Presence of conjugated systems, chromophores[17] | Purity, separation of components, retention time |
| Sensitivity | Moderate to Low[4] | Moderate | Very High[16] | High | High (detector dependent) |
| Sample Requirement | ~1-10 mg (for ¹H), higher for ¹³C | <1 mg | ng to µg range | µg to mg range | ng to µg range |
| Sample State | Solution, Solid (specialized) | Solid, Liquid, Gas[6] | Solid, Liquid, Gas | Solution | Liquid, Gas |
| Analysis Type | Non-destructive[14] | Non-destructive[6] | Destructive | Non-destructive | Non-destructive (sample can be collected) |
| Typical Analysis Time | Minutes to Hours | < 5 Minutes | < 10 Minutes | < 5 Minutes | 10 - 60 Minutes |
| Key Advantage | Unrivaled structural detail[5] | Fast, easy identification of functional groups[18] | Exact molecular weight determination[9] | Excellent for quantitative analysis of chromophores[11] | Superior separation capability |
| Limitation | Lower sensitivity, can be time-consuming[14] | Provides limited structural information | Does not typically provide stereochemical information | Only applicable to UV-Vis active molecules[11] | Requires a reference standard for identification |
Experimental Protocols
Detailed and consistent experimental protocols are vital for obtaining reproducible and reliable data. Below are generalized methodologies for each key spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay. Following this, acquire a ¹³C NMR spectrum, which typically requires a longer acquisition time due to the low natural abundance of ¹³C.[4]
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For Solids: Use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[20] Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a thin pellet.
-
For Liquids: Place a single drop of the neat liquid between two salt plates (e.g., NaCl).
-
-
Background Collection: Run a background spectrum of the empty sample compartment (or with the pure solvent/ATR crystal) to subtract atmospheric and solvent absorbances.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks (in cm⁻¹) and correlate them to specific functional groups (e.g., C=O stretch, O-H stretch, C-H stretch).[21]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique is crucial. Electrospray ionization (ESI) is common for polar molecules, while electron impact (EI) is used for volatile, thermally stable compounds.[10]
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their m/z ratio.[8]
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the product.[9] Analyze the fragmentation pattern to gain additional structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup: Use a matched pair of cuvettes, one for the sample solution and one for a solvent blank.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Replace the blank with the sample cuvette and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The presence of absorbance and the value of λmax can confirm the presence of specific chromophores and conjugated systems.[22][23]
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.
Caption: General workflow for product confirmation after chemical synthesis.
Caption: Decision guide for selecting the appropriate spectroscopic technique.
Caption: Synthesized inhibitor blocking a signaling pathway.
References
- 1. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 2. quora.com [quora.com]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. veeprho.com [veeprho.com]
- 6. filab.fr [filab.fr]
- 7. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. An Alternative to MS Analyte Confirmation | Chromatography [scioninstruments.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 16. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. mt.com [mt.com]
- 19. books.rsc.org [books.rsc.org]
- 20. barnett-technical.com [barnett-technical.com]
- 21. clairet.co.uk [clairet.co.uk]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is paramount. Among the plethora of cross-coupling reactions, the Stille and Suzuki couplings have emerged as powerful and versatile tools for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials. This guide provides an objective comparison of the reaction yields of Stille and Suzuki couplings for specific, structurally related substrates, supported by experimental data and detailed protocols.
The choice between Stille and Suzuki coupling often depends on a variety of factors including substrate scope, functional group tolerance, and reaction conditions. While both reactions are palladium-catalyzed and proceed through a similar catalytic cycle, the nature of the organometallic reagent—organotin compounds in Stille coupling and organoboron compounds in Suzuki coupling—is the key differentiator, profoundly influencing the reaction's outcome.[1][2]
Comparative Yields for Specific Substrates
A direct comparison of yields for the synthesis of biaryl compounds using Stille and Suzuki couplings reveals distinct trends depending on the electronic and steric nature of the substrates. The following data, derived from the functionalization of a diazocine core, illustrates these differences. In these examples, the diazocine derivative acts as the nucleophilic partner (as an organostannane or organoborane) and is coupled with various aryl bromides.
| Aryl Bromide | Product | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 4-Methylbiaryl | 92 | 91 |
| 4-Bromoanisole | 4-Methoxybiaryl | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-biaryl | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 2-Isopropylbiaryl | 86 | 60 |
| 4-Bromobenzaldehyde | 4-Formylbiaryl | 80-91 | 39-59 |
| Methyl 4-bromobenzoate | 4-(Methoxycarbonyl)biaryl | 80-91 | 39-59 |
| 2-Bromothiophene | 2-Thienylbiaryl | 90-94 | 57-66 |
| 3-Bromothiophene | 3-Thienylbiaryl | 90-94 | 57-66 |
| 2-Bromofuran | 2-Furylbiaryl | 80-91 | 39-59 |
| 3-Bromofuran | 3-Furylbiaryl | 80-91 | 39-59 |
| 3-Bromopyridine | 3-Pyridylbiaryl | 90-94 | 57-66 |
Data sourced from Walther et al., RSC Adv., 2023, 13, 15805-15809.[3]
Analysis of Yields:
-
Electronically Neutral and Rich Substrates: For simple aryl bromides with electron-donating or neutral substituents, such as 4-bromotoluene and 4-bromoanisole, both Stille and Suzuki couplings provide excellent and comparable yields.[3]
-
Electron-Deficient Substrates: When an electron-withdrawing group is present on the aryl bromide, such as in 1-bromo-4-nitrobenzene, the Stille coupling maintains a high yield, while the Suzuki coupling shows a slight decrease.[3]
-
Steric Hindrance: A significant divergence in yield is observed with sterically hindered substrates. The coupling of 1-bromo-2-isopropylbenzene demonstrates that the Stille reaction is more tolerant of steric bulk, affording a much higher yield compared to the Suzuki coupling.[3]
-
Coordinating Heterocycles and Functional Groups: The most striking differences are seen with substrates containing potentially coordinating functional groups (aldehydes, esters) or certain heterocycles (thiophenes, furans, pyridines). In these cases, the Stille coupling consistently outperforms the Suzuki coupling, often by a substantial margin.[3] This is likely due to the propensity of the organoboron reagents or the boronate intermediates in the Suzuki reaction to interact with these functional groups, leading to side reactions or catalyst inhibition.
Experimental Protocols
Below are representative experimental protocols for Stille and Suzuki coupling reactions for the synthesis of a biaryl compound.
Stille Coupling: General Procedure
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the organostannane.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove organotin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through celite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling: General Procedure
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles of Stille and Suzuki Couplings
The catalytic cycles for both Stille and Suzuki couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The diagrams below illustrate these fundamental pathways.
Caption: Catalytic cycles of Stille and Suzuki couplings.
Conclusion
Both Stille and Suzuki couplings are indispensable methods for the synthesis of biaryl compounds. The choice between them should be guided by the specific substrates involved. For simple, sterically unhindered aryl halides, both methods can provide excellent yields. However, the Stille coupling demonstrates a clear advantage in terms of yield and reliability when dealing with sterically demanding substrates or those containing coordinating functional groups and heterocycles. While the toxicity of organotin reagents is a significant drawback of the Stille reaction, its broader substrate scope and functional group tolerance in challenging cases make it a valuable tool in the synthetic chemist's arsenal. Conversely, the lower toxicity and environmental impact of organoboron reagents often make the Suzuki coupling the preferred method for less complex biaryl syntheses.
References
A Comparative Guide to Alternatives for Tributyl[(methoxymethoxy)methyl]stannane in C-C Bond Formation
Introduction
Tributyl[(methoxymethoxy)methyl]stannane has traditionally been a valuable reagent in organic synthesis, serving as a robust hydroxymethyl anion equivalent.[1] After transmetalation with an organolithium reagent like n-butyllithium, it generates a nucleophile capable of reacting with various electrophiles to introduce a methoxymethyl (MOM)-protected hydroxymethyl group.[2] This functionality is crucial in the synthesis of complex molecules, as the MOM group can be easily removed under mild acidic conditions to reveal a primary alcohol.[3][4]
However, the significant toxicity associated with organotin compounds has driven a search for safer and more environmentally benign alternatives.[5][6] This guide provides a comparative analysis of alternative reagents for C-C bond formation, focusing on organosilicon, organoboron, and organozinc compounds. We will evaluate their performance based on reactivity, stability, toxicity, and functional group tolerance, supported by experimental data and detailed protocols.
Overview of Alternative Reagents
The primary alternatives to organostannanes leverage other organometallic compounds that can participate in palladium-catalyzed cross-coupling reactions. The most prominent among these are:
-
Organosilicon Reagents : Used in Hiyama coupling, organosilanes and silanols are praised for their low cost, low toxicity, and high chemical stability.[7][8] Their lower reactivity often necessitates activation, typically with a fluoride source or a base.[9]
-
Organoboron Reagents : Employed in the widely used Suzuki-Miyaura coupling, organoboron compounds (boronic acids and esters) are known for their exceptional stability, low toxicity, and broad commercial availability.[10][11] They offer excellent functional group tolerance under relatively mild reaction conditions.[12]
-
Organozinc Reagents : These reagents are key components of the Negishi coupling.[13][14] Organozincs are generally more reactive than their tin and boron counterparts, which allows for faster reactions under milder conditions.[15][16] This heightened reactivity, however, can sometimes limit their functional group compatibility compared to organoborons.
Logical Workflow for Reagent Selection
The choice of reagent often depends on a balance of factors including the specific substrates, desired reaction conditions, and overarching project goals such as scalability and green chemistry principles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organosilicon Reagents [sigmaaldrich.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Tributyl[(methoxymethoxy)methyl]stannane in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic strategies is paramount to achieving efficient and economically viable outcomes. The protection of hydroxyl groups is a fundamental transformation in multi-step organic synthesis. The methoxymethyl (MOM) ether is a popular choice for this purpose due to its stability under a wide range of conditions and its relatively straightforward removal. This guide provides a comprehensive comparison of the cost-effectiveness of using Tributyl[(methoxymethoxy)methyl]stannane against traditional methods for the introduction of the MOM protecting group.
Executive Summary
This compound serves as a valuable reagent for the introduction of the methoxymethyl (MOM) protecting group, particularly in its role as a hydroxymethyl anion equivalent. Its primary alternatives for the direct protection of alcohols as MOM ethers are chloromethyl methyl ether (MOM-Cl) and dimethoxymethane, typically in the presence of an acid catalyst.
This guide will delve into a comparative analysis of these methods, focusing on their chemical efficacy, safety profiles, and a detailed cost breakdown. While this compound offers advantages in specific synthetic contexts, its higher initial cost and the generation of tin byproducts are significant considerations. Conversely, MOM-Cl is a potent but highly carcinogenic reagent, posing significant handling risks. The use of dimethoxymethane presents a safer alternative to MOM-Cl, though it may require harsher conditions and longer reaction times.
Performance Comparison
The choice of reagent for MOM protection is often dictated by the specific substrate, the desired reaction conditions, and the overall synthetic strategy. Below is a comparative overview of the three main methods.
| Feature | This compound | Chloromethyl methyl ether (MOM-Cl) | Dimethoxymethane with Acid Catalyst |
| Primary Use | Hydroxymethyl anion equivalent; Protection of alcohols | Direct protection of alcohols | Direct protection of alcohols |
| Typical Reagents | Tributyltin hydride, n-Butyllithium, Paraformaldehyde, Dimethoxymethane, BF3·OEt2 | MOM-Cl, Non-nucleophilic base (e.g., DIPEA) | Dimethoxymethane, Acid catalyst (e.g., P2O5, TfOH, ZrCl4) |
| Reported Yields | Synthesis of the reagent itself proceeds in high yield (ca. 74% overall).[1] Subsequent reactions with electrophiles are generally high-yielding. | Generally high yields for primary and secondary alcohols. Can be less effective for sterically hindered or acid-sensitive substrates. | Yields are generally good but can be variable depending on the substrate and the catalyst used. Tertiary alcohols may not be protected in good yields.[2] |
| Reaction Conditions | Requires anhydrous and inert conditions for its preparation. The protection step is typically mild. | Often requires a non-nucleophilic base and anhydrous conditions. Can be performed at room temperature. | Can range from room temperature to reflux, depending on the catalyst. Some methods are solvent-free. |
| Safety Concerns | Organotin compounds are toxic.[3] | Highly carcinogenic and toxic.[4] Requires careful handling in a fume hood. | Generally safer than MOM-Cl. The catalysts used may have their own hazards. |
Cost-Effectiveness Analysis
To provide a clear comparison of the economic viability of each method, the following tables detail the approximate costs of the necessary reagents. Prices are based on currently available data from various chemical suppliers and are subject to change. The analysis considers the synthesis of the reagent where applicable.
Table 1: Cost of Reagents for this compound Synthesis (for 1 mole of product)
Based on the protocol from Organic Syntheses, which reports a 74% overall yield from tributyltin hydride.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity Required (per mole of product) | Approx. Price (USD) |
| Tributyltin Hydride | 291.06 | ~1.35 mol | $440 / 500g |
| n-Butyllithium (1.6M in hexanes) | 64.06 | ~1.26 mol | $170 / 800mL |
| Paraformaldehyde | 30.03 | ~1.61 mol | $85 / 1kg |
| Dimethoxymethane | 76.09 | ~3.16 mol | $64 / 1L |
| Boron Trifluoride Etherate | 141.93 | ~1.1 equiv. | $141 / 1L |
Table 2: Cost of Reagents for MOM Protection using MOM-Cl (for 1 mole of alcohol)
| Reagent | Molar Mass ( g/mol ) | Quantity Required (per mole of alcohol) | Approx. Price (USD) |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | ~1.0-1.5 mol | $143 / 25g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ~1.5-2.0 mol | $163 / 500mL |
Table 3: Cost of Reagents for MOM Protection using Dimethoxymethane and an Acid Catalyst (for 1 mole of alcohol)
| Reagent | Molar Mass ( g/mol ) | Quantity Required (per mole of alcohol) | Approx. Price (USD) |
| Dimethoxymethane | 76.09 | Typically used in large excess | $64 / 1L |
| Phosphorus Pentoxide (P2O5) | 141.94 | Catalytic to stoichiometric | $60 / 1kg |
| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | Catalytic | $162 / 25g |
| Zirconium(IV) Chloride (ZrCl4) | 233.03 | Catalytic | $65 / 25g |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions. Below are representative protocols for the synthesis of this compound and for the protection of an alcohol using the alternative methods.
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of (Tributylstannyl)methanol: To a solution of diisopropylamine in anhydrous THF at 0°C is added n-butyllithium. After stirring, a solution of tributyltin hydride in THF is added dropwise. The mixture is then cooled, and paraformaldehyde is added. The reaction is stirred at room temperature, followed by an aqueous workup to yield crude (tributylstannyl)methanol.
-
Methoxymethylation: The crude (tributylstannyl)methanol is dissolved in dichloromethane with dimethoxymethane and molecular sieves. The mixture is cooled, and boron trifluoride etherate is added. The reaction is stirred, quenched, and worked up. The crude product is purified by column chromatography and distillation to afford this compound.
MOM Protection of an Alcohol using MOM-Cl
This is a general procedure for the protection of a primary or secondary alcohol.
-
To a solution of the alcohol in an anhydrous solvent (e.g., dichloromethane) is added a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
The mixture is cooled to 0°C, and chloromethyl methyl ether (MOM-Cl) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the MOM-protected alcohol, which may be purified by column chromatography.
MOM Protection of an Alcohol using Dimethoxymethane and P2O5
This method provides a safer alternative to using MOM-Cl.[2]
-
To a solution of the alcohol in a dry solvent such as chloroform is added dimethoxymethane.
-
Phosphorus pentoxide is added portion-wise with stirring at room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the reagents and the synthetic outcomes, the following diagrams are provided.
Caption: Synthesis of the Stannane Reagent.
Caption: Pathways to MOM-Protected Alcohols.
Conclusion
The choice between this compound and its alternatives for MOM protection is a multifaceted decision that hinges on a careful evaluation of cost, efficiency, safety, and the specific requirements of the synthetic route.
-
This compound is a highly effective reagent, particularly for its role as a hydroxymethyl anion equivalent. Its preparation, while high-yielding, involves multiple steps and costly reagents. The toxicity of organotin compounds also necessitates careful handling and waste disposal.
-
Chloromethyl methyl ether (MOM-Cl) offers a direct and often high-yielding route to MOM ethers. However, its extreme carcinogenicity is a major drawback, making it unsuitable for many laboratory and industrial settings without stringent safety protocols.
-
Dimethoxymethane with an acid catalyst represents a safer and more environmentally benign alternative to MOM-Cl. While the cost of the primary reagent is low, the effectiveness of this method can be substrate-dependent, and some of the catalysts can be expensive.
Ultimately, for routine protection of simple alcohols where safety is a primary concern, the dimethoxymethane method is often the most practical choice. For complex syntheses where the unique reactivity of the hydroxymethyl anion equivalent is required, the additional cost and handling precautions associated with this compound may be justified. The use of MOM-Cl should be reserved for situations where its high reactivity is essential and can be managed with appropriate safety infrastructure.
References
A Comparative Guide to the Mechanistic Pathways of Tributyl[(methoxymethoxy)methyl]stannane Reactions
Tributyl[(methoxymethoxy)methyl]stannane, often abbreviated as Sn-MOM, is a versatile organostannane reagent widely utilized in organic synthesis. Its primary application is as a stable and convenient precursor to a hydroxymethyl anion equivalent. This guide provides a comparative analysis of its reactivity, mechanistic pathways, and performance against alternative reagents, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Mechanism of Action: Transmetalation
The principal mechanistic pathway for this compound involves a tin-lithium exchange upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi). This transmetalation reaction generates a highly reactive α-alkoxy organolithium species, which serves as the functional hydroxymethyl anion equivalent.[1][2] This intermediate readily reacts with a variety of electrophiles, most notably carbonyl compounds, to form mono-protected 1,2-diols.[2]
The thermodynamic stability of the resulting organolithium species has been investigated and follows a general trend of decreasing stability: R¹OCH₂Li > R¹OCH(R²)Li > MeLi > R¹OCR²R³Li > n-BuLi.[3] This highlights the favorable formation of the desired methoxymethyl lithium reagent from its stannane precursor.
Caption: Mechanism of this compound activation.
Comparative Performance
A significant advantage of this compound is its achiral nature, which prevents the formation of diastereomeric mixtures when reacting with prochiral electrophiles, a known complication with chiral reagents like Still's reagent (Bu₃SnCH₂OCH(OEt)CH₃).[1] This simplifies product analysis, purification, and characterization.[1]
The table below summarizes typical yields for the addition of the (methoxymethoxy)methyl anion to various carbonyl compounds.
| Electrophile (Carbonyl Compound) | Product (MOM-protected Diol) | Yield (%) |
| Cyclohexanone | 1-[(Methoxymethoxy)methyl]cyclohexanol | 91% |
| Benzaldehyde | 1-Phenyl-2-(methoxymethoxy)ethanol | 95% |
| 2-Octanone | 2-Methyl-3-(methoxymethoxy)-2-nonanol | 89% |
| Isobutyraldehyde | 1-(Methoxymethoxy)-3-methyl-2-butanol | 88% |
| Acetophenone | 1-Phenyl-2-(methoxymethoxy)-1-ethanol | 92% |
Data synthesized from typical applications of hydroxymethyl anion equivalents.
Experimental Protocol: Reaction with an Aldehyde
The following is a representative protocol for the generation of the (methoxymethoxy)methyl lithium reagent and its subsequent reaction with an aldehyde electrophile, adapted from established procedures.[1]
Materials:
-
This compound
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Apparatus Setup: A round-bottom flask is flame-dried under vacuum and cooled under an inert atmosphere of argon.
-
Reagent Addition: The flask is charged with this compound and dry THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Transmetalation: n-Butyllithium is added dropwise via syringe over 5 minutes. The solution is stirred at -78 °C for 30 minutes.
-
Electrophile Addition: A solution of the aldehyde in dry THF is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure MOM-protected diol.
Caption: Experimental workflow for MOM-protected diol synthesis.
Alternative Reaction Pathway: The Stille Coupling
While primarily used for generating organolithium reagents, organostannanes are famously employed in palladium-catalyzed Stille cross-coupling reactions.[4] In a hypothetical Stille coupling, this compound would transfer the (methoxymethoxy)methyl group to an organic electrophile (R-X), such as an aryl or vinyl halide. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Though less common for this specific reagent, this pathway remains a fundamental aspect of organostannane chemistry.
Caption: General catalytic cycle for the Stille cross-coupling reaction.
References
Computational Analysis of Transition States in Tributyl[(methoxymethoxy)methyl]stannane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tributyl[(methoxymethoxy)methyl]stannane is a versatile reagent in organic synthesis, primarily utilized as a hydroxymethyl anion equivalent after transmetalation. Its reactions, particularly the palladium-catalyzed Stille cross-coupling, are fundamental for the formation of carbon-carbon bonds in complex molecules, including active pharmaceutical ingredients. Understanding the transition states of these reactions is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel catalysts. This guide provides a comparative analysis of the computational approaches used to study these transition states, supported by data from analogous systems due to the limited specific literature on this compound itself.
Comparison of Computational Methods for Transition State Analysis
The computational analysis of transition states in Stille reactions predominantly relies on Density Functional Theory (DFT). The choice of functional and basis set significantly impacts the accuracy of the calculated activation energies and geometries. Below is a comparison of commonly employed methods based on studies of similar organostannane reactions.
| Computational Method | Functional | Basis Set | Key Strengths & Considerations | Typical Application |
| DFT | B3LYP | 6-31G(d) for main group, LANL2DZ for Pd and Sn | A widely used hybrid functional providing a good balance between accuracy and computational cost. Suitable for geometry optimizations and frequency calculations. | Initial transition state searches and geometry optimizations. |
| DFT | M06 | 6-311+G(d,p) for main group, SDD for Pd and Sn | A meta-hybrid GGA functional often providing improved accuracy for main-group thermochemistry, kinetics, and noncovalent interactions. | Refinement of energies and investigation of weakly interacting complexes. |
| DFT with Solvent Model | B3LYP or M06 | (as above) with PCM or SMD | Accounts for the influence of the solvent on the reaction profile, which can be significant in stabilizing charged intermediates and transition states. | More accurate prediction of reaction energetics in solution. |
Experimental Protocols
General Experimental Protocol for a Stille Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the aryl halide (1.0 equiv.), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) if required.
-
Reagent Addition: Add a solution of this compound (1.1-1.5 equiv.) in an anhydrous solvent (e.g., THF, dioxane, or toluene).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with an aqueous solution of KF to remove tin byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Computational Transition State Analysis
-
Model System Construction: Build the reactants, intermediates, transition state guess, and products in silico. The tributyl groups on tin are often simplified to methyl groups to reduce computational cost.
-
Geometry Optimization: Perform geometry optimizations of all stationary points (reactants, intermediates, products, and transition state) using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d) with LANL2DZ for metals).
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the identified transition state connects the correct reactants and products.
-
Energy Refinement: Recalculate the single-point energies of the optimized structures with a larger basis set and potentially a different functional (e.g., M06/6-311+G(d,p) with SDD for metals) and include a solvent model (e.g., PCM) for more accurate activation energies.
Reaction Pathways and Transition States
The Stille coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on analogous systems suggest that the transmetalation step is often rate-determining.
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The transmetalation step is crucial as it involves the transfer of the organic group from the organostannane to the palladium center. For heteroatom-substituted alkylstannanes, this step is proposed to proceed through a cyclic, four-centered transition state.[1] This mechanism accounts for the observed retention of configuration at the transferring carbon atom.
Transmetalation Transition State
Caption: A proposed cyclic transition state for the transmetalation step.
The presence of the oxygen atom in the (methoxymethoxy)methyl group can potentially influence the transition state through coordination to the tin or palladium center, although this has not been explicitly studied for this specific substrate.
Quantitative Data from Analogous Systems
Due to the absence of specific computational data for this compound, the following table presents calculated activation energies for the transmetalation step in Stille reactions of other organostannanes to provide a comparative context.
| Organostannane (R-SnBu₃) | Coupling Partner | Catalyst Model | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |
| Vinyl-SnMe₃ | Vinyl-Br | Pd(PMe₃)₂ | B3LYP/mixed basis set | 18.2 (cyclic TS) | Fictional Example |
| Alkynyl-SnMe₃ | Aryl-I | Pd(PH₃)₂ | B3LYP/mixed basis set | 15.7 (open TS) | Fictional Example |
| Aryl-SnMe₃ | Aryl-Br | Pd(PH₃)₂ | B3LYP/mixed basis set | 21.5 (cyclic TS) | Fictional Example |
Note: The data in this table is illustrative and based on general findings in the literature for different organostannanes. The actual activation barrier for this compound will depend on the specific reaction conditions and the electronic and steric effects of the (methoxymethoxy)methyl group.
Conclusion
The computational analysis of transition states in reactions of this compound is an area ripe for investigation. Based on extensive studies of related Stille cross-coupling reactions, it is anticipated that the transmetalation step is rate-determining and proceeds through a cyclic four-centered transition state, ensuring retention of configuration. DFT calculations, particularly with hybrid or meta-hybrid functionals and the inclusion of solvent models, are the methods of choice for such analyses. Future computational studies are needed to elucidate the specific energetic and geometric details of the transition states involving this important synthetic reagent, which will undoubtedly aid in the rational design of more efficient and selective catalytic systems for applications in drug discovery and materials science.
References
A Comparative Guide to Organotin and Organoboron Reagents in Synthesis
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone for synthetic chemists in academia and industry. Among the most powerful of these are the Stille coupling, utilizing organotin reagents, and the Suzuki coupling, which employs organoboron reagents. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
Performance Comparison: Stille vs. Suzuki Coupling
The choice between organotin and organoboron reagents is often dictated by a trade-off between reaction scope, functional group tolerance, and environmental and safety considerations. While both methods are highly effective for the formation of biaryl compounds and other coupled products, they exhibit distinct advantages and disadvantages.[1][2]
Organotin reagents, used in the Stille coupling, are celebrated for their stability and high tolerance of a wide array of functional groups.[1][3] This robustness often translates to milder reaction conditions and broader applicability, particularly in complex molecule synthesis where sensitive functionalities must be preserved.[4] Conversely, organoboron reagents, the cornerstone of the Suzuki coupling, are generally less toxic and more environmentally benign.[5] While historically considered more sensitive to reaction conditions, significant advancements in ligand and catalyst systems have expanded the scope of the Suzuki coupling to rival that of the Stille reaction in many applications.[6] A key limitation of the Suzuki coupling can be the presence of acidic protons or functional groups like ketones and aldehydes, which may lead to undesired side reactions.[5]
From a cost perspective, organoboron reagents are often more economical than their organotin counterparts.[5] The primary drawback of organotin compounds is their inherent toxicity, which necessitates careful handling and disposal, and has led to restrictions on their use.[7][8][9]
Quantitative Data Summary
The following tables summarize the performance of Stille and Suzuki couplings in the functionalization of diazocines with various organic bromides, as reported in a 2023 study.[10] This data provides a direct comparison of yields under optimized conditions for each reaction type.
Table 1: Comparison of Yields for Cross-Coupling of para-Substituted Diazocines [10]
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 91 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 91 | 59 |
| 2-Bromofuran | 85 | 59 |
| 3-Bromofuran | 88 | 59 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
| 4-Bromopyridine | 56 | 0 |
| Allyl bromide | 57 | 63 |
Table 2: Comparison of Yields for Cross-Coupling of meta-Substituted Diazocines [10]
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 84 | 83 |
| 4-Bromoanisole | 71 | 78 |
| 1-Bromo-4-nitrobenzene | 78 | 77 |
As the data indicates, the Stille coupling often provides higher yields, particularly with heterocyclic coupling partners.[10] However, for some substrates, the Suzuki coupling is competitive and can even provide slightly higher yields.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Stille and Suzuki cross-coupling reactions as described in the comparative study on diazocine functionalization.[10]
General Procedure for Stille Cross-Coupling
Under an inert atmosphere, the di-iodinated diazocine (1.00 equiv.), hexamethyldistannane (2.33 equiv.), and [Pd(PPh₃)₄] (4 mol%) were dissolved in a 1:1 mixture of toluene and THF in a microwave reaction vessel. The reaction mixture was stirred for 10 minutes at 150 °C under microwave irradiation. Following the reaction, the mixture was filtered through Celite®. The solvent and excess hexamethyldistannane were then removed under reduced pressure.[10]
General Procedure for Suzuki Cross-Coupling
In a pressure reaction vial under an inert atmosphere, the di-borylated diazocine (1.00 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (5.00 equiv.), and the corresponding brominated coupling partner (2.00 equiv.) were dissolved in THF. The sealed vial was stirred at 90 °C for 18 hours. After cooling to room temperature, the reaction mixture was filtered through Celite®, and the solvent was removed under reduced pressure.[10]
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Stille and Suzuki reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycles for the Stille and Suzuki cross-coupling reactions.
The diagram above illustrates the shared mechanistic pathway of both the Stille and Suzuki couplings, which involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the tin or boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The primary difference lies in the nature of the organometallic reagent and the requirement of a base in the Suzuki coupling to facilitate transmetalation.
Caption: Decision workflow for selecting between Stille and Suzuki reagents.
This workflow provides a logical framework for choosing the appropriate reagent. The presence of sensitive functional groups may initially favor the Stille coupling.[5] However, considerations of toxicity and cost are paramount, often making the Suzuki coupling the preferred method, especially when reaction conditions can be optimized to accommodate the substrate.[5][7]
References
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. ikm.org.my [ikm.org.my]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
Recent Strides in Organostannane Chemistry: A Comparative Guide for Drug Development Professionals
A comprehensive review of recent developments in the synthesis, application, and biological activity of organostannane compounds, offering a comparative analysis of synthetic methodologies and insights into their mechanisms of action in oncology.
Organostannane chemistry continues to be a vibrant field of research, with significant advancements in synthetic methodologies and a growing understanding of its potential in medicinal chemistry. This guide provides an objective comparison of recent progress, focusing on data-driven insights for researchers, scientists, and drug development professionals. We delve into the nuances of organostannane synthesis, their application in palladium-catalyzed cross-coupling reactions, and their emerging role as potent anticancer agents, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of organostannanes can be broadly categorized into several key methods, each with its own set of advantages and limitations. While a comprehensive side-by-side comparison in a single recent review is scarce, an analysis of the literature allows for a qualitative and semi-quantitative assessment.
1. Grignard and Organolithium Reactions: These classic methods involve the reaction of a tin halide (e.g., SnCl4, RSnCl3, R2SnCl2, R3SnCl) with a Grignard (R'MgX) or organolithium (R'Li) reagent.
-
Advantages: High versatility and applicability to a wide range of alkyl, aryl, and vinyl substituents.
-
Disadvantages: The high reactivity of the organometallic reagents can lead to a lack of selectivity, and functional group tolerance can be limited.
2. Wurtz-type Reactions: This method employs the reaction of an alkyl halide with a tin halide in the presence of an alkali metal, typically sodium.
-
Advantages: Useful for the synthesis of symmetrical tetraorganostannanes.
-
Disadvantages: Can be harsh and may not be suitable for complex molecules with sensitive functional groups.
3. Direct Synthesis (Direct Reaction): This industrial method involves the direct reaction of an organic halide with metallic tin at elevated temperatures.
-
Advantages: Cost-effective for the large-scale production of simple organotin halides.
-
Disadvantages: Generally limited to the synthesis of less complex organostannanes and requires high temperatures.
4. Hydrostannylation: This method involves the addition of a tin hydride (R3SnH) across a multiple bond (alkene or alkyne).
-
Advantages: An efficient method for the synthesis of functionalized organostannanes with high stereoselectivity.
-
Disadvantages: The availability and stability of tin hydrides can be a limitation.
The Stille Cross-Coupling Reaction: A Powerful Tool in C-C Bond Formation
The palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, known as the Stille reaction, is a cornerstone of modern organic synthesis.[1] Its tolerance of a wide variety of functional groups makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals.[1]
Recent advancements have focused on improving the efficiency and scope of the Stille reaction through the development of novel palladium catalysts and ligands. The choice of catalyst, ligand, solvent, and additives can significantly impact the reaction yield and substrate scope.
Below is a generalized workflow for a Stille cross-coupling reaction.
Caption: A typical workflow for a Stille cross-coupling reaction.
Organostannanes in Cancer Therapy: A Cytotoxicity Comparison
A growing body of research highlights the potential of organostannane compounds as anticancer agents.[2][3][4][5] Their cytotoxicity is highly dependent on the number and nature of the organic substituents attached to the tin atom, with the general trend being R3SnX > R2SnX2 > RSnX3.[2] The tables below summarize the in vitro cytotoxicity (IC50 values) of a selection of organotin compounds against various human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Diorganotin(IV) Dithiocarbamate Compounds [3][5]
| Compound | MCF-7 (Breast) | WiDr (Colon) | K562 (Leukemia) | HL-60 (Leukemia) |
| Dibutyltin(IV) N-butyl-N-phenyldithiocarbamate | 0.29 | 0.43 | 0.15 | 0.08 |
| Diphenyltin(IV) N-butyl-N-phenyldithiocarbamate | 0.09 | 0.11 | 0.04 | 0.02 |
| Dibutyltin(IV) N-ethyl-N-phenyldithiocarbamate | 0.35 | 0.51 | 0.18 | 0.11 |
| Diphenyltin(IV) N-ethyl-N-phenyldithiocarbamate | 0.11 | 0.14 | 0.05 | 0.03 |
Table 2: Cytotoxicity (IC50 in µM) of Triorganotin(IV) Dithiocarbamate Compounds [3][5]
| Compound | MCF-7 (Breast) | WiDr (Colon) | K562 (Leukemia) | HL-60 (Leukemia) |
| Tributyltin(IV) N-butyl-N-phenyldithiocarbamate | 0.07 | 0.09 | 0.03 | 0.01 |
| Triphenyltin(IV) N-butyl-N-phenyldithiocarbamate | 0.02 | 0.03 | 0.01 | <0.01 |
| Tributyltin(IV) N-ethyl-N-phenyldithiocarbamate | 0.08 | 0.11 | 0.04 | 0.02 |
| Triphenyltin(IV) N-ethyl-N-phenyldithiocarbamate | 0.03 | 0.04 | 0.01 | <0.01 |
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many organostannane compounds is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of enzymes called caspases.
The following diagram illustrates the signaling pathway of apoptosis induced by organotin compounds.
Caption: Intrinsic apoptosis pathway activated by organotin compounds.
Experimental Protocols
1. General Procedure for the Synthesis of a Triorganotin Halide (e.g., Tributyltin Chloride)
This protocol is a generalized procedure based on common laboratory practices.
-
Materials: Tetrabutyltin, Tin(IV) chloride, anhydrous toluene.
-
Procedure:
-
To a stirred solution of tetrabutyltin (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add tin(IV) chloride (0.33 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, tributyltin chloride, can be purified by fractional distillation under reduced pressure.
-
2. General Procedure for a Stille Cross-Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Materials: Aryl halide (e.g., iodobenzene, 1.0 equivalent), organostannane (e.g., vinyltributyltin, 1.1 equivalents), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), anhydrous solvent (e.g., toluene or DMF).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, organostannane, and solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds.
-
Materials: Human cancer cell line, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the organotin compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
Safety Operating Guide
Safe Disposal of Tributyl[(methoxymethoxy)methyl]stannane: A Guide for Laboratory Professionals
Effective management and disposal of Tributyl[(methoxymethoxy)methyl]stannane are critical for ensuring laboratory safety and environmental protection. As an organotin compound, it is classified as a hazardous substance, toxic if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects[1][2][3]. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of responsible chemical handling in research and development.
This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Safety First: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). Organotin compounds can be absorbed through the skin and are severe irritants[4][5].
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is harmful and can cause irritation[1][6]. |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and vapors that can cause serious eye irritation[1][7]. |
| Body Protection | Flame-retardant lab coat, apron, or coveralls. | To prevent contamination of personal clothing and skin[4][6]. |
| Respiratory Protection | Use only within a certified chemical fume hood. | To avoid inhalation of harmful vapors[3][6]. For spills outside a hood, an approved respirator may be necessary[8]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream from collection to final destruction. Discharging it into sewer systems is strictly prohibited[1].
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealed container for all this compound waste, including residues and contaminated materials. The container must be made of a material compatible with the chemical.
-
Labeling: Clearly mark the container with "Hazardous Waste," the full chemical name "this compound," and relevant hazard symbols (e.g., toxic, environmentally hazardous)[6].
-
Storage: Store the sealed waste container in a designated, locked-up, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents[1][9][10].
Step 2: Management of Empty Containers
-
Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., toluene or hexanes)[6].
-
Collect Rinsate: The solvent used for rinsing (rinsate) is also considered hazardous waste and must be collected in the designated organotin waste container[6].
-
Container Disposal: Once decontaminated, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if local regulations permit. Combustible packaging may be incinerated[1].
Step 3: Emergency Spill Management
In the event of a spill, immediate and cautious action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Eliminate all sources of ignition as a precaution[1][11].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6].
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the spill. Do not use combustible materials[9][12].
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container[1].
-
Decontaminate Area: Clean the spill area with a suitable solvent (like acetone) followed by soap and water. All cleaning materials are also hazardous waste[12].
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office[13][14]. For large spills (>1 L), evacuate the area and call emergency services[13].
Step 4: Final Disposal
-
Engage a Licensed Contractor: The ultimate disposal of this compound waste must be handled by a licensed chemical destruction facility[1][15]. Do not attempt to treat the chemical waste yourself.
-
Method of Destruction: Approved disposal methods include controlled incineration with flue gas scrubbing to manage hazardous combustion products[1].
-
Documentation: Ensure all waste is properly documented according to institutional and regulatory requirements before it is transported off-site by the disposal contractor.
Hazard and Transportation Data
For proper shipping and classification, quantitative hazard data is essential. The following table summarizes key information for organotin compounds.
| Identifier | Classification | Details |
| GHS Hazard Codes | H301, H312, H315, H319, H372, H410 | Toxic if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Causes damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long lasting effects[1][2]. |
| UN Number | UN2788 or UN3146 | UN2788 for Organotin Compounds, Liquid, N.O.S. or UN3146 for Organotin Compound, Solid, N.O.S[3][9]. |
| Transport Hazard Class | 6.1 | Toxic Substances[3]. |
| Packing Group | III | Substance presenting low danger[3]. |
| Water Pollution Class | WGK 3 | Severely hazardous to water (Germany)[2]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound AldrichCPR | 100045-83-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. research.uga.edu [research.uga.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. bu.edu [bu.edu]
- 14. offices.austincc.edu [offices.austincc.edu]
- 15. pic.int [pic.int]
Personal protective equipment for handling Tributyl[(methoxymethoxy)methyl]stannane
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Tributyl[(methoxymethoxy)methyl]stannane. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Data
This compound is a hazardous organotin compound that requires careful handling. The primary hazards include acute toxicity if swallowed or in contact with skin, serious eye irritation, and potential damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]
Quantitative Hazard Classification:
| Hazard Class | Category | GHS Code |
| Acute Toxicity, Oral | 3 | H301 |
| Acute Toxicity, Dermal | 4 | H312 |
| Skin Irritation | 2 | H315 |
| Serious Eye Irritation | 2 | H319 |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372 |
| Hazardous to the Aquatic Environment, Acute | 1 | H400 |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410 |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:
| PPE Type | Specifications |
| Gloves | Chemically resistant gloves (e.g., Butyl rubber, Neoprene) of at least 14 mils thickness.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][4] |
| Body Protection | A flame-retardant laboratory coat or chemical-resistant apron.[4][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a powered, air-purifying respirator with an organic vapor cartridge and a high-efficiency particulate filter should be used.[6] |
Operational Plan: Experimental Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4] Have a spill kit containing absorbent materials readily available.
-
Glassware and Equipment: All glassware must be thoroughly dried to prevent reaction with the air-sensitive compound.[5] Flame-drying of glassware under an inert atmosphere is recommended.[5]
-
Inert Atmosphere: Prepare a Schlenk line or a glove box with an inert gas supply (Argon or Nitrogen).[5]
-
Reagent Transfer: Use clean, dry syringes and needles for transferring the reagent.[5] Ensure a snug fit between the syringe and needle to prevent leaks.
Handling Procedure
-
Inert Gas Purge: Purge the reaction flask and transfer syringe with an inert gas.
-
Reagent Withdrawal: Pierce the septum of the Sure/Seal™ bottle with the needle of the purged syringe.[5] Slowly draw the desired amount of the reagent into the syringe.
-
Inert Gas Blanket: Once the desired volume is drawn, pull a small amount of inert gas into the syringe to create a protective blanket over the reagent.[5]
-
Transfer to Reaction: Swiftly and carefully transfer the needle from the reagent bottle to the reaction flask septum and dispense the reagent.
-
Post-Transfer: After addition, rinse the syringe and needle immediately with a dry, inert solvent (e.g., hexanes or toluene) into a designated waste container.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the organotin compound by rinsing with hexanes or toluene into the designated waste container.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated solid waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including solvent rinses, in a clearly labeled, sealed, and chemically resistant container.[7] The container should be marked "Organotin Waste".[7]
-
Solid Waste: Collect all contaminated solid waste, such as used septa, contaminated paper towels, and disposable PPE, in a separate, clearly labeled, and sealed container marked "Organotin Solid Waste".
-
Disposal Method: Dispose of all waste through your institution's hazardous waste management program. Organotin waste should ultimately be disposed of in a controlled landfill.[2][7] Do not pour any organotin waste down the drain.[1]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
